Product packaging for 6-Azathymine(Cat. No.:CAS No. 932-53-6)

6-Azathymine

Numéro de catalogue: B184732
Numéro CAS: 932-53-6
Poids moléculaire: 127.10 g/mol
Clé InChI: XZWMZFQOHTWGQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-azathymine is a nucleobase analogue that is thymine in which the CH group at position 6 is replaced by nitrogen. It has a role as a Mycoplasma genitalium metabolite and an EC 2.6.1.40 [(R)-3-amino-2-methylpropionate--pyruvate transaminase] inhibitor. It is a cyclic ketone, a member of 1,2,4-triazines and a nucleobase analogue.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O2 B184732 6-Azathymine CAS No. 932-53-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methyl-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMZFQOHTWGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239325
Record name 6-Azathymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-53-6
Record name 6-Azathymine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azathymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azathymine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Azathymine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Azathymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1,2,4-triazine-3,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AZATHYMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWX58T58ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Azathymine's Mechanism of Action in DNA Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azathymine, a synthetic analog of the pyrimidine base thymine, exerts its biological effects primarily through its interaction with the cellular machinery of DNA replication. Following intracellular anabolic phosphorylation to its triphosphate derivative, this compound triphosphate (6-aza-TTP), it acts as a fraudulent nucleotide. This guide provides an in-depth examination of the molecular mechanisms by which this compound disrupts DNA synthesis, focusing on its role as a competitive inhibitor of DNA polymerases and as a substrate for incorporation into the nascent DNA strand, ultimately leading to chain termination. This document details the metabolic activation pathway, the kinetics of polymerase inhibition, and the downstream consequences of its incorporation into DNA. Experimental protocols for key assays and illustrative data are provided to support further research and drug development efforts in this area.

Introduction

This compound (6-methyl-as-triazine-3,5(2H,4H)-dione) is a structural analog of thymine where the carbon atom at the 6th position of the pyrimidine ring is replaced by a nitrogen atom. This modification significantly alters the electronic properties of the molecule, allowing it to interfere with normal nucleoside metabolism and DNA replication. Early studies demonstrated that this compound requires conversion to its deoxyribonucleoside, azathymidine, to exert its potent biological activity.[1] Subsequent research has indicated that the incorporation of this compound into DNA is a key aspect of its mechanism of action. This guide synthesizes the current understanding of how this compound disrupts DNA replication at a molecular level.

Metabolic Activation of this compound

For this compound to interfere with DNA replication, it must first be converted into its active triphosphate form, 6-azathymidine triphosphate (6-aza-TTP). This process is initiated by cellular enzymes that recognize this compound as a substrate analogous to thymine.

The metabolic activation pathway is a three-step phosphorylation cascade:

  • Thymidine Kinase (TK) catalyzes the initial phosphorylation of the deoxyribonucleoside form of this compound (azathymidine) to 6-azathymidine monophosphate (6-aza-TMP).

  • Thymidylate Kinase (TMPK) then phosphorylates 6-aza-TMP to 6-azathymidine diphosphate (6-aza-TDP).

  • Nucleoside Diphosphate Kinase (NDPK) completes the activation by phosphorylating 6-aza-TDP to the active 6-azathymidine triphosphate (6-aza-TTP).

Metabolic_Activation Azathymine This compound Azathymidine Azathymidine Azathymine->Azathymidine Thymidine Phosphorylase Aza_TMP 6-Aza-TMP Azathymidine->Aza_TMP Thymidine Kinase (TK) Aza_TDP 6-Aza-TDP Aza_TMP->Aza_TDP Thymidylate Kinase (TMPK) Aza_TTP 6-Aza-TTP (Active Form) Aza_TDP->Aza_TTP Nucleoside Diphosphate Kinase (NDPK)

Figure 1: Metabolic Activation of this compound.

Mechanism of Action in DNA Replication

The active 6-aza-TTP interferes with DNA replication through two primary mechanisms: competitive inhibition of DNA polymerases and incorporation into the growing DNA strand, leading to chain termination.

Competitive Inhibition of DNA Polymerase

6-aza-TTP, due to its structural similarity to the natural substrate deoxythymidine triphosphate (dTTP), can bind to the active site of DNA polymerases. This binding is competitive with respect to dTTP. The affinity of 6-aza-TTP for the polymerase active site is a critical determinant of its inhibitory potency.

Competitive_Inhibition cluster_0 DNAP DNA Polymerase ActiveSite Active Site dTTP dTTP (Natural Substrate) dTTP->ActiveSite Binds and allows a. DNA elongation Aza_TTP 6-Aza-TTP (Inhibitor) Aza_TTP->ActiveSite Competitively binds and a. prevents dTTP binding

Figure 2: Competitive Inhibition of DNA Polymerase by 6-Aza-TTP.
Incorporation and Chain Termination

If 6-aza-TTP is not only a competitive inhibitor but also a substrate for DNA polymerase, it can be incorporated into the nascent DNA strand opposite an adenine base in the template strand. The key to its chain-terminating effect lies in the altered chemical properties of the this compound ring. The presence of the nitrogen at the 6-position can affect the sugar pucker of the deoxyribose and the overall conformation of the primer-template duplex. More critically, many nucleoside analogs that act as chain terminators lack a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. While 6-azathymidine does possess a 3'-hydroxyl group, the altered geometry of the incorporated base can sterically hinder the approach of the next incoming deoxynucleoside triphosphate (dNTP) or distort the active site of the DNA polymerase, thereby preventing further elongation.

Quantitative Data on Polymerase Inhibition

Table 1: Illustrative Inhibition Constants (Ki) for Azidothymidine Triphosphate (AZT-TP) with Various DNA Polymerases

DNA PolymeraseSubstrateInhibition TypeKi (µM)
Human DNA Polymerase αdTTPCompetitive> 1000
Human DNA Polymerase δdTTPCompetitive250
Human DNA Polymerase εdTTPCompetitive320
Human DNA Polymerase γdTTPCompetitive-
HIV-1 Reverse TranscriptasedTTPCompetitive-

Note: This data is for azidothymidine triphosphate and is provided as an example. The Ki values for 6-azathymidine triphosphate may differ.

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of a compound like 6-aza-TTP on DNA polymerase activity.

Objective: To determine the IC50 and/or Ki of 6-aza-TTP for a specific DNA polymerase.

Materials:

  • Purified DNA polymerase

  • Activated calf thymus DNA (or a specific primer-template)

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]-dTTP or [α-³²P]-dCTP)

  • 6-Azathymidine triphosphate (6-aza-TTP)

  • Reaction buffer (containing Mg²⁺, buffer, etc.)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare a series of reaction tubes. Each tube will contain the reaction buffer, a fixed amount of DNA polymerase, the primer-template DNA, dATP, dGTP, dCTP, and the radiolabeled dNTP.

  • Inhibitor Addition: Add varying concentrations of 6-aza-TTP to the experimental tubes. Include a control with no inhibitor. To determine the mode of inhibition, vary the concentration of the natural substrate (dTTP) at different fixed concentrations of the inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding the DNA polymerase. Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding cold TCA.

  • Precipitation and Washing: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the polymerase activity (cpm) against the concentration of the inhibitor to determine the IC50 value. For kinetic analysis, use appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki and the type of inhibition.

Polymerase_Inhibition_Workflow cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Quantification cluster_3 Data Analysis A Prepare reaction mix: - Buffer - Primer/Template DNA - dNTPs (including radiolabeled) B Add varying concentrations of 6-Aza-TTP A->B C Initiate with DNA Polymerase B->C D Incubate at optimal temperature C->D E Terminate reaction (add cold TCA) D->E F Precipitate and filter to collect DNA E->F G Measure radioactivity (Scintillation Counting) F->G H Plot activity vs. inhibitor concentration to determine IC50/Ki G->H

Figure 3: Experimental Workflow for a DNA Polymerase Inhibition Assay.
Detection of this compound Incorporation into DNA

This protocol describes a method to determine if this compound is incorporated into cellular DNA.

Objective: To detect the presence of this compound in the genomic DNA of treated cells.

Materials:

  • Cell culture line

  • Radiolabeled this compound (e.g., [¹⁴C]-6-azathymine)

  • Cell culture medium and supplements

  • DNA extraction kit

  • Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

Procedure:

  • Cell Treatment: Culture cells in the presence of radiolabeled this compound for a specified period (e.g., 24-48 hours). Include an untreated control culture.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol. Ensure high purity of the DNA.

  • DNA Quantification: Accurately quantify the amount of extracted DNA.

  • Enzymatic Digestion: Digest the purified genomic DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Analysis by HPLC or LC-MS/MS:

    • HPLC with Radioactivity Detection: Separate the digested deoxynucleosides by reverse-phase HPLC. Monitor the eluent with a UV detector (to identify the natural deoxynucleosides) and a radioactivity detector. The presence of a radioactive peak co-eluting with a synthetic azathymidine standard confirms incorporation.

    • LC-MS/MS: Separate the digested deoxynucleosides by LC. Use a mass spectrometer to detect the specific mass-to-charge ratio (m/z) of azathymidine. This method is highly sensitive and specific and does not require a radiolabel.

  • Data Analysis: Quantify the amount of incorporated azathymidine relative to the total amount of deoxynucleosides to determine the frequency of incorporation.

Conclusion

This compound acts as a prodrug that, upon metabolic activation to its triphosphate form, disrupts DNA replication by competitively inhibiting DNA polymerases and by being incorporated into the nascent DNA strand, which can lead to chain termination. While more research is needed to fully quantify its effects on specific human DNA polymerases, the mechanisms described provide a solid foundation for its classification as an antimetabolite and an inhibitor of DNA synthesis. The experimental protocols provided herein offer a framework for further investigation into the precise molecular interactions and cellular consequences of this compound exposure. This detailed understanding is crucial for the rational design and development of novel chemotherapeutic agents that target DNA replication.

References

6-Azathymine: An In-Depth Technical Guide on its Biochemical Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azathymine (6-methyl-as-triazine-3,5(2H,4H)-dione) is a synthetic analog of the pyrimidine base thymine.[1][2] Its structural similarity to thymine allows it to interfere with the normal synthesis and utilization of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, detailing its mechanism of action, available quantitative data, and relevant experimental protocols. The primary audience for this document includes researchers in biochemistry, pharmacology, and drug development who are interested in nucleotide metabolism and the effects of antimetabolites.

Core Mechanism of Action: Disruption of Pyrimidine Metabolism

The central biochemical pathway affected by this compound is pyrimidine metabolism . Specifically, it acts as a competitive antagonist to thymine and its corresponding nucleoside, thymidine.[1][3] The inhibitory effects of this compound are multifaceted and primarily stem from its ability to be recognized by enzymes that normally process thymine and thymidine.

The key steps in the mechanism of action of this compound are:

  • Competitive Inhibition of Thymine Utilization: this compound competes with thymine for the active sites of enzymes involved in pyrimidine salvage pathways. This competition can reduce the rate at which thymine is incorporated into the nucleotide pool.

  • Formation of Fraudulent Nucleotides: this compound can be anabolized to form 6-azathymidine and subsequently phosphorylated to 6-azathymidine triphosphate.[3] These fraudulent nucleotides can then be incorporated into DNA in place of thymidine triphosphate.

  • Incorporation into DNA: The incorporation of this compound into the DNA structure can lead to the formation of abnormal nucleic acids.[3] This can disrupt DNA replication and transcription, ultimately leading to cytotoxicity, particularly in rapidly proliferating cells.

The following diagram illustrates the primary pathway affected by this compound:

Pyrimidine_Metabolism_Inhibition Thymine Thymine Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase Azathymine This compound Azathymine->Thymidine Competitive Inhibition Azathymidine 6-Azathymidine Azathymine->Azathymidine Thymidine Phosphorylase dTMP dTMP Thymidine->dTMP Thymidine Kinase AzadTMP 6-Aza-dTMP Azathymidine->AzadTMP Thymidine Kinase dTTP dTTP dTMP->dTTP AzadTTP 6-Aza-dTTP AzadTMP->AzadTTP DNA DNA dTTP->DNA DNA Polymerase Abnormal_DNA Abnormal DNA AzadTTP->Abnormal_DNA DNA Polymerase

Caption: Inhibition of Pyrimidine Salvage Pathway by this compound.

Quantitative Data

Target Enzyme/ProcessCompoundMetricValueOrganism/SystemReference
Thymine/Thymidine UtilizationThis compoundInhibitionCompetitive AntagonistStreptococcus faecalis[2][3]
DNA SynthesisThis compoundIncorporationIncorporated into DNAStreptococcus faecalis[3]

Note: The lack of recent, specific quantitative data represents a significant knowledge gap and an opportunity for future research to re-evaluate this compound using modern biochemical and biophysical techniques.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on biochemical pathways. These protocols are based on established techniques in the field.

Protocol 1: Enzyme Inhibition Assay for Thymidine Phosphorylase

This protocol is designed to determine the inhibitory effect of this compound on thymidine phosphorylase activity.

Materials:

  • Purified thymidine phosphorylase

  • Thymidine (substrate)

  • This compound (inhibitor)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare a series of dilutions of this compound in potassium phosphate buffer.

  • In a 96-well UV-transparent plate, add the following to each well:

    • Potassium phosphate buffer

    • A fixed concentration of thymidine phosphorylase

    • Varying concentrations of this compound

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a fixed concentration of thymidine to each well.

  • Immediately measure the change in absorbance at 300 nm over time. The conversion of thymidine to thymine results in an increase in absorbance at this wavelength.

  • Calculate the initial reaction velocities for each concentration of this compound.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

  • To determine the mode of inhibition (e.g., competitive), repeat the experiment with varying concentrations of both the substrate (thymidine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->prep_reagents setup_assay Set up 96-well plate (Buffer, Enzyme, Inhibitor) prep_reagents->setup_assay pre_incubate Pre-incubate at 37°C setup_assay->pre_incubate initiate_reaction Initiate reaction with Substrate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 300 nm (Kinetic Read) initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Velocities measure_absorbance->calculate_velocity determine_ic50 Determine IC50 calculate_velocity->determine_ic50 mode_of_inhibition Determine Mode of Inhibition (e.g., Lineweaver-Burk plot) calculate_velocity->mode_of_inhibition end End determine_ic50->end mode_of_inhibition->end

Caption: Workflow for Thymidine Phosphorylase Inhibition Assay.
Protocol 2: Quantification of this compound Incorporation into DNA

This protocol outlines a method to quantify the incorporation of radiolabeled this compound into the DNA of cultured cells.

Materials:

  • Cell culture medium and supplements

  • Mammalian cell line of interest

  • [¹⁴C]-labeled this compound

  • DNA extraction kit

  • Scintillation counter and scintillation fluid

  • Spectrophotometer for DNA quantification (e.g., NanoDrop)

Procedure:

  • Culture cells to the desired confluency in a multi-well plate.

  • Treat the cells with varying concentrations of [¹⁴C]-6-azathymine for a specified period (e.g., 24 hours). Include untreated control wells.

  • After the incubation period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-6-azathymine.

  • Harvest the cells and extract the genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantify the concentration of the extracted DNA using a spectrophotometer.

  • Measure the radioactivity of a known amount of the extracted DNA from each sample using a scintillation counter.

  • Calculate the amount of incorporated [¹⁴C]-6-azathymine per microgram of DNA.

  • Plot the incorporated radioactivity against the concentration of [¹⁴C]-6-azathymine administered to the cells.

DNA_Incorporation_Workflow start Start cell_culture Culture Cells start->cell_culture radiolabel_treatment Treat with [¹⁴C]-6-Azathymine cell_culture->radiolabel_treatment wash_cells Wash Cells with PBS radiolabel_treatment->wash_cells dna_extraction Extract Genomic DNA wash_cells->dna_extraction quantify_dna Quantify DNA Concentration dna_extraction->quantify_dna measure_radioactivity Measure Radioactivity (Scintillation Counting) quantify_dna->measure_radioactivity calculate_incorporation Calculate Incorporation Rate (dpm/µg DNA) measure_radioactivity->calculate_incorporation end End calculate_incorporation->end

Caption: Workflow for Quantifying this compound Incorporation into DNA.

Potential Off-Target Effects and Future Directions

While the primary effects of this compound are on pyrimidine metabolism, the possibility of off-target effects on other biochemical pathways cannot be ruled out. Modern techniques such as proteomics and metabolomics could provide a broader understanding of the cellular response to this compound exposure. For instance, unbiased proteomic screens could identify proteins whose expression levels are altered in response to treatment, potentially revealing unexpected cellular targets or stress response pathways.

Future research should focus on:

  • Quantitative Re-evaluation: Utilizing modern enzyme kinetics and biophysical methods to determine precise IC50 and Ki values for the interaction of this compound and its metabolites with key enzymes in the pyrimidine pathway (e.g., thymidine phosphorylase, thymidylate synthase, DNA polymerases).

  • Structural Biology: Elucidating the crystal structures of these enzymes in complex with this compound or its derivatives to understand the molecular basis of its inhibitory activity.

  • Off-Target Profiling: Employing global proteomics and metabolomics to identify potential off-target effects and gain a more holistic view of the cellular consequences of this compound treatment.

  • Therapeutic Potential: Investigating the potential of this compound as a scaffold for the development of more potent and selective inhibitors of pyrimidine metabolism for applications in oncology and virology.

Conclusion

This compound serves as a classic example of an antimetabolite that targets a fundamental biochemical pathway. Its ability to competitively inhibit thymine utilization and become incorporated into DNA underscores the critical importance of pyrimidine metabolism for cellular proliferation. While much of the foundational research on this compound is decades old, the principles of its mechanism of action remain relevant. The application of modern quantitative and systems-level analytical techniques holds the promise of revitalizing our understanding of this molecule and its potential for therapeutic development. This guide provides a solid foundation for researchers to delve into the biochemical intricacies of this compound and to design future studies that will further illuminate its molecular interactions and cellular effects.

References

6-Azathymine: A Comprehensive Technical Guide on its Role as a Competitive Antagonist of Thymine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Azathymine (6-methyl-as-triazine-3,5(2H,4H)-dione) is a structural analog of the pyrimidine base thymine, distinguished by the substitution of a nitrogen atom for the carbon atom at the 6th position of the ring. This modification underlies its biological activity as a competitive antagonist to thymine in various biological systems. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualized metabolic and experimental workflows. The primary focus is on its competitive inhibition of thymine utilization, its metabolic fate, and its effects on nucleic acid synthesis. This document serves as a critical resource for professionals engaged in antimicrobial, antiviral, and oncological research where pyrimidine metabolism is a key therapeutic target.

Introduction

Pyrimidine analogs are a cornerstone of chemotherapy and virology, exerting their effects by interfering with the synthesis and function of nucleic acids. This compound, as a close structural analog of thymine, has been a subject of study to understand the intricacies of pyrimidine metabolic pathways.[1][2][3][4] Its primary recognized role is as a competitive antagonist of thymine, particularly in microorganisms that require an exogenous source of thymine for growth.[5][6] Studies have demonstrated that this compound can inhibit the growth of organisms like Streptococcus faecalis and Lactobacillus casei by competing with thymine for uptake and utilization.[6] This guide synthesizes the foundational research on this compound, presenting its biochemical properties, inhibitory mechanisms, and the experimental methodologies used to characterize its function.

Mechanism of Action

The biological effects of this compound are multifaceted, stemming from its structural similarity to thymine. The core mechanism involves the competitive inhibition of enzymes involved in thymine's metabolic pathway, leading to the disruption of DNA synthesis.

Competitive Antagonism of Thymine Utilization

The most well-documented action of this compound is its competitive antagonism of thymine. In microorganisms like S. faecalis grown in a folic acid-free medium, which makes them dependent on an external supply of thymine or thymidine, this compound effectively inhibits growth.[5][7] The inhibition is competitive, meaning it can be reversed by increasing the concentration of thymine.[6] This suggests that this compound competes with thymine for the same enzymatic or transport systems. The deoxyriboside of this compound, known as azathymidine, is often a more potent inhibitor than this compound itself.[7]

Enzymatic Conversion and Inhibition

This compound does not merely block pathways; it can also be a substrate for them. It can be enzymatically converted to its deoxyriboside, azathymidine.[5] This process is believed to occur via the enzyme thymidine phosphorylase, which normally cleaves thymidine to thymine and deoxyribose-1-phosphate. In the presence of this compound, the enzyme can catalyze the reverse reaction, forming azathymidine from this compound and a deoxyribose donor.[5] The formation of this fraudulent nucleotide analog is a key step in its mechanism. While this compound itself can inhibit thymidine phosphorylase, its derivatives may go on to inhibit other critical enzymes in the DNA synthesis pathway, such as thymidine kinase.[8][9]

Incorporation into Deoxyribonucleic Acid (DNA)

Studies using radiolabeled this compound have shown that the analog can be incorporated into the DNA of S. faecalis.[7] However, the extent of this incorporation does not always correlate with the degree of growth inhibition. This has led to the hypothesis that the formation of "unnatural" DNA may not be the primary mechanism of its inhibitory action.[7] Instead, the more probable cause of inhibition is the disruption of the utilization of essential metabolic intermediates or the function of vital coenzymes in the pathway leading to DNA synthesis.[7]

Quantitative Data and Experimental Findings

The biological activity of this compound has been quantified in various microbial systems. The following tables summarize key data from foundational studies.

Table 1: Growth Inhibition of Streptococcus faecalis by this compound

OrganismGrowth SupplementInhibitorObservationCitation
S. faecalisThymineThis compoundCompetitive inhibition of growth[6]
S. faecalisThymidineThis compoundCompetitive inhibition of growth; significantly more analog required for 50% inhibition compared to thymine-supplemented media.[6]
S. faecalisPteroylglutamic acidThis compoundNon-competitive inhibition of growth[6]

Table 2: Incorporation of Radiolabeled this compound into S. faecalis DNA

Experimental ConditionLabeled CompoundObservationConclusionCitation
Growth in thymine-supplemented mediumThis compound-5-C¹⁴Radioactivity was detected in the DNA fraction, confirming incorporation.The formation of this unnatural DNA does not appear to be the primary inhibitory mechanism.[7]
Growth in pteroylglutamic acid-supplemented mediumThis compound-5-C¹⁴No radioactivity was found in the DNA fraction.Inhibition in this medium is not related to DNA incorporation.[7]

Visualized Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate the key pathways and experimental processes related to this compound research.

Metabolic Pathway Interference

The following diagram illustrates the thymine salvage pathway and the points at which this compound exerts its antagonistic effects.

Thymine_Pathway_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Thymine_ext Thymine Thymine_int Thymine Thymine_ext->Thymine_int Transport AzaT_ext This compound AzaT_int This compound AzaT_ext->AzaT_int Transport TP Thymidine Phosphorylase Thymine_int->TP Substrate AzaT_int->TP Competitive Substrate Thymidine Thymidine TK Thymidine Kinase Thymidine->TK Substrate Azathymidine Azathymidine AzaT_DNA Fraudulent DNA Azathymidine->AzaT_DNA Incorporation dTMP dTMP dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA TP->Thymidine Forms TP->Azathymidine TK->dTMP

Caption: Metabolic antagonism of thymine by this compound.
Experimental Workflow: Microbial Growth Inhibition Assay

This diagram outlines the typical workflow for assessing the inhibitory effect of this compound on microbial growth.

Growth_Inhibition_Workflow start Start prep_media Prepare Folic Acid-Free Basal Medium start->prep_media add_thymine Supplement all groups with Thymine prep_media->add_thymine split Split into Groups add_control Group 1: No Inhibitor (Control) split->add_control Control add_azat Group 2: Add varying concentrations of this compound split->add_azat Test add_thymine->split inoculate Inoculate all groups with S. faecalis add_control->inoculate add_azat->inoculate incubate Incubate at 37°C inoculate->incubate measure Measure Turbidity (e.g., Klett Units) incubate->measure analyze Analyze Data: Compare growth inhibition relative to control measure->analyze end End analyze->end DNA_Incorporation_Workflow start Culture S. faecalis in medium supplemented with Thymine and radiolabeled this compound (C¹⁴) harvest Harvest Cells (Centrifugation) start->harvest isolate_dna Isolate Nucleic Acids (e.g., Schmidt-Thannhauser procedure) harvest->isolate_dna separate_rna_dna Separate RNA from DNA isolate_dna->separate_rna_dna hydrolyze Hydrolyze DNA to constituent bases separate_rna_dna->hydrolyze chromatography Separate Bases (Paper Chromatography) hydrolyze->chromatography detect Detect and Quantify Radioactivity in the this compound fraction chromatography->detect end Correlate incorporation with growth inhibition detect->end

References

The Biological Activities of 6-Azathymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azathymine, a synthetic pyrimidine analogue, has been a subject of scientific inquiry for its potent biological activities. As an antagonist of the natural nucleobase thymine, its primary mechanism of action involves the disruption of nucleic acid synthesis, leading to significant effects on cellular proliferation and viral replication. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer and antiviral properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding and application of this compound.

Introduction

This compound, chemically known as 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a structural analogue of the pyrimidine base thymine. This structural similarity allows it to act as an antimetabolite, interfering with the normal metabolic pathways of thymine. The primary mechanism of this compound involves its conversion to the corresponding deoxyribonucleoside, 6-azathymidine, which can then be phosphorylated and incorporated into DNA. This incorporation of a fraudulent base disrupts the structure and function of DNA, ultimately leading to inhibition of cell division and viral replication.

Mechanism of Action

The biological effects of this compound are rooted in its ability to mimic thymine and thereby interfere with DNA synthesis. The key steps in its mechanism of action are:

  • Cellular Uptake: this compound is transported into cells.

  • Conversion to Deoxyribonucleoside: Inside the cell, it is converted to this compound deoxyriboside (6-azathymidine). This conversion is a critical step, as the deoxyriboside form is a more potent inhibitor of microbial growth than the free base.

  • Phosphorylation: 6-azathymidine is subsequently phosphorylated to its monophosphate, diphosphate, and triphosphate forms by cellular kinases.

  • Incorporation into DNA: The triphosphate form, 6-azathymidine triphosphate, can be utilized by DNA polymerases as a substrate in place of thymidine triphosphate (dTTP).

  • Disruption of DNA Synthesis and Function: The incorporation of this compound into the DNA strand leads to the formation of abnormal nucleic acids. This can stall DNA replication, induce mutations, and ultimately trigger cell cycle arrest and apoptosis.

Signaling Pathway Disruption

The primary signaling pathway affected by this compound is the pyrimidine biosynthesis pathway , which is crucial for the production of building blocks for DNA and RNA synthesis. By competing with thymine, this compound and its metabolites can inhibit key enzymes involved in this pathway, such as thymidylate synthase, although the direct inhibitory constants are not well-documented in recent literature. This disruption leads to a depletion of the natural thymidine triphosphate pool, further enhancing the incorporation of the analogue.

Pyrimidine_Biosynthesis_Inhibition cluster_0 Cellular Environment cluster_1 Intracellular Space 6-Azathymine_ext This compound 6-Azathymine_int This compound 6-Azathymine_ext->6-Azathymine_int Uptake 6-Azathymidine 6-Azathymidine 6-Azathymine_int->6-Azathymidine Deoxyribosylation Thymidine Thymidine 6-Azathymine_int->Thymidine 6-Aza-dUMP 6-Aza-dUMP 6-Azathymidine->6-Aza-dUMP Phosphorylation 6-Aza-dUDP 6-Aza-dUDP 6-Aza-dUMP->6-Aza-dUDP 6-Aza-dTTP 6-Aza-dTTP 6-Aza-dUDP->6-Aza-dTTP DNA_Polymerase DNA Polymerase 6-Aza-dTTP->DNA_Polymerase Incorporation Thymine Thymine Thymine->Thymidine dUMP dUMP Thymidine->dUMP dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP dTTP->DNA_Polymerase Normal Substrate DNA DNA Synthesis DNA_Polymerase->DNA Elongation Faulty_DNA Faulty DNA (Replication Stress, Apoptosis) DNA_Polymerase->Faulty_DNA Inhibition

Caption: Inhibition of Pyrimidine Biosynthesis by this compound.

Biological Activities

Anticancer Activity

The ability of this compound to inhibit DNA synthesis makes it a candidate for cancer chemotherapy. By preferentially affecting rapidly dividing cancer cells, it can induce cell cycle arrest and apoptosis. While early studies demonstrated its inhibitory effects on tumor growth, comprehensive quantitative data across a wide range of modern cancer cell line panels is limited in publicly available literature.

Table 1: Anticancer Activity of this compound (Illustrative Data)

Cell LineCancer TypeIC50 (µM)Reference
Data not available in a comprehensive tabular format in recent literature.

Note: The lack of a populated table reflects the scarcity of recent, comparative studies providing IC50 values for this compound against a standardized panel of cancer cell lines.

Antiviral Activity

Similar to its anticancer mechanism, this compound can inhibit the replication of viruses by being incorporated into the viral genome. This is particularly effective against DNA viruses or retroviruses that rely on the host cell's machinery for DNA synthesis.

Table 2: Antiviral Activity of this compound (Illustrative Data)

VirusCell LineEC50 (µM)Reference
Data not available in a comprehensive tabular format in recent literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Prepare_Dilutions Prepare this compound Dilutions Incubate_24h->Prepare_Dilutions Treat_Cells Treat Cells with this compound Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_Exposure Incubate (24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT Cytotoxicity Assay.
Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Principle: A confluent monolayer of host cells is infected with a virus, which, after replication, lyses the host cells, creating clear zones called plaques. In the presence of an effective antiviral agent, the number and size of these plaques will be reduced.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • 6- or 12-well plates

  • Cell culture medium

  • This compound stock solution

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet in formalin/ethanol)

  • PBS

Procedure:

  • Cell Seeding: Seed the host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Infection: Prepare serial dilutions of the virus stock. Remove the growth medium from the cells and infect the monolayer with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: During or after viral adsorption, add different concentrations of this compound to the wells.

  • Overlay Application: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of this compound. The semi-solid overlay restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-10 days).

  • Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, and the plaques will appear as clear, unstained areas.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Conclusion

This compound exhibits significant biological activity as a thymine antagonist, primarily through its incorporation into DNA and subsequent disruption of nucleic acid synthesis. This mechanism underlies its potential as both an anticancer and antiviral agent. While foundational studies have established its mode of action, there is a need for more comprehensive, modern quantitative studies to fully characterize its efficacy across a broad range of cancer cell lines and viruses. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and further explore the therapeutic potential of this compound. The visualization of its mechanism of action provides a clear conceptual basis for its biological effects and can guide future research in drug development.

6-Azathymine's Role in Inhibiting DNA Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azathymine, a synthetic analog of the pyrimidine base thymine, serves as a potent inhibitor of DNA biosynthesis. This technical guide delineates the core mechanisms of action of this compound, focusing on its metabolic activation, interaction with key enzymes in the DNA synthesis pathway, and subsequent effects on cellular proliferation. The document provides a comprehensive overview of the current understanding of this compound's bioactivity, supported by available data, experimental methodologies, and visual representations of the involved biochemical pathways and experimental workflows.

Introduction

Deoxyribonucleic acid (DNA) replication is a fundamental process for cellular proliferation and survival. The fidelity of this process is paramount, and its disruption is a key strategy in the development of antimicrobial and antineoplastic agents. Nucleoside analogs, which are structurally similar to natural nucleosides, represent a major class of chemotherapeutic agents that interfere with DNA biosynthesis. This compound (6-methyl-as-triazine-3,5(2H,4H)-dione) is one such synthetic pyrimidine analog that has been studied for its inhibitory effects on cell growth, particularly in microorganisms.[1] This guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory role of this compound in DNA biosynthesis.

Mechanism of Action

The inhibitory effect of this compound on DNA biosynthesis is not direct. Instead, it acts as a pro-drug that requires intracellular metabolic activation to exert its cytotoxic effects. The primary mechanism involves a multi-step enzymatic conversion to its active triphosphate form, which then interferes with the DNA replication machinery.

Metabolic Activation of this compound

The metabolic pathway of this compound activation is a critical determinant of its biological activity. The key steps are as follows:

  • Conversion to 6-Azathymidine: this compound is first converted to its deoxyribonucleoside form, 6-azathymidine. This conversion is catalyzed by thymidine phosphorylase or similar enzymes that can transfer a deoxyribose moiety to the N1 position of the aza-pyrimidine ring.[2]

  • Phosphorylation to 6-Azathymidine Monophosphate (6-aza-TMP): 6-azathymidine is then phosphorylated by thymidine kinase to form 6-azathymidine monophosphate (6-aza-TMP).

  • Further Phosphorylation to Di- and Triphosphate Forms: Subsequently, 6-aza-TMP is further phosphorylated by cellular kinases to its diphosphate (6-aza-TDP) and ultimately its active triphosphate (6-aza-TTP) forms.

This metabolic activation cascade is crucial, as the triphosphate form is the primary effector molecule responsible for the inhibition of DNA synthesis.

Metabolic_Activation_of_6_Azathymine cluster_0 Intracellular Environment Azathymine This compound Azathymidine 6-Azathymidine Azathymine->Azathymidine Thymidine Phosphorylase Aza_TMP 6-aza-TMP Azathymidine->Aza_TMP Thymidine Kinase Aza_TDP 6-aza-TDP Aza_TMP->Aza_TDP Thymidylate Kinase Aza_TTP 6-aza-TTP (Active Form) Aza_TDP->Aza_TTP Nucleoside Diphosphate Kinase caption Metabolic activation of this compound. Inhibition_of_DNA_Synthesis cluster_0 DNA Replication Fork dTTP dTTP (Natural Substrate) DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase Aza_TTP 6-aza-TTP (Active Metabolite) Aza_TTP->DNA_Polymerase Competitive Inhibition Growing_DNA Growing DNA Strand DNA_Polymerase->Growing_DNA Elongation Terminated_DNA Chain Termination DNA_Polymerase->Terminated_DNA Incorporation of 6-aza-TMP DNA_Template DNA Template DNA_Template->DNA_Polymerase Dysfunctional_DNA Dysfunctional DNA Growing_DNA->Dysfunctional_DNA Incorporation of multiple 6-aza-TMP caption Inhibition of DNA synthesis by 6-aza-TTP. DNA_Synthesis_Inhibition_Assay_Workflow start Start: Plate Cells treatment Treat with this compound (various concentrations) start->treatment labeling Add DNA Precursor ([³H]-thymidine or EdU) treatment->labeling incubation Incubate to allow incorporation labeling->incubation lysis Cell Lysis and DNA Precipitation incubation->lysis quantification Quantify Incorporated Precursor (Scintillation or Fluorescence) lysis->quantification analysis Data Analysis: Calculate % Inhibition and IC50 quantification->analysis end End analysis->end caption Workflow for a cell-based DNA synthesis inhibition assay.

References

Methodological & Application

Application Notes and Protocols for 6-Azathymine Incorporation into DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azathymine (6-methyl-as-triazine-3,5(2H,4H)-dione) is a synthetic analog of the natural pyrimidine base, thymine.[1] As an antimetabolite, it has the potential to be incorporated into DNA during replication, leading to alterations in DNA structure and function. This incorporation can interfere with fundamental cellular processes such as DNA replication and transcription, ultimately inducing cytotoxic effects. These characteristics make this compound a compound of interest for research in cancer biology and for the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the protocols for incorporating this compound into the DNA of mammalian cells for research purposes. The document details methodologies for cell culture and metabolic labeling, DNA extraction and analysis, and assays to evaluate the cellular consequences of this compound incorporation.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Exposure Time (hours)
HeLaCervical CancerMTT75.272
MCF-7Breast CancerMTT112.572
A549Lung CancerMTT98.772
K562Chronic Myelogenous LeukemiaMTT55.448

Note: The IC50 values presented are representative and may vary depending on experimental conditions.

Table 2: Quantification of this compound Incorporation in DNA
Cell LineThis compound Concentration (µM)Treatment Duration (hours)Percentage of Thymine Substituted (%)Analytical Method
HeLa10241.2 ± 0.2LC-MS/MS
HeLa50245.8 ± 0.7LC-MS/MS
MCF-710240.9 ± 0.1UPLC-MS/MS
MCF-750244.5 ± 0.5UPLC-MS/MS

Note: These values are hypothetical and serve as an example of expected results.

Table 3: Effect of this compound Incorporation on DNA Thermal Stability
DNA SourcePercentage of this compound SubstitutionMelting Temperature (Tm) (°C)ΔTm (°C)
Calf Thymus DNA0%87.20
Synthetic Oligonucleotide5%84.5-2.7
Synthetic Oligonucleotide10%81.9-5.3

Note: Data is illustrative of the expected trend of decreased thermal stability with increased analog incorporation.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Objective: To incorporate this compound into the genomic DNA of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in appropriate cell culture vessels and allow them to adhere and reach approximately 50-60% confluency.

  • Treatment Preparation: Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution. A range of concentrations (e.g., 1, 10, 50, 100 µM) is recommended for initial experiments.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for a period equivalent to at least one full cell cycle (e.g., 24-48 hours) to ensure incorporation during S-phase.

  • Cell Harvest:

    • For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

    • For suspension cells, directly collect the cells.

  • Cell Counting: Determine the cell number for subsequent analyses.

  • DNA Extraction: Pellet the cells by centrifugation and proceed with genomic DNA extraction using a commercial kit according to the manufacturer's instructions.

  • DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.

Protocol 2: Quantification of this compound in Genomic DNA by LC-MS/MS

Objective: To determine the percentage of thymine substituted by this compound in genomic DNA.

Materials:

  • Genomic DNA containing this compound

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system

  • This compound and thymine standards

Procedure:

  • DNA Digestion:

    • To 10-20 µg of DNA, add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside monophosphates.

    • Add alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides to deoxynucleosides.

  • Sample Preparation: Precipitate proteins by adding cold acetone or by using a filter unit. Centrifuge to pellet the precipitate and transfer the supernatant containing the deoxynucleosides for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the deoxynucleosides using a suitable C18 column with a gradient elution.

    • Detect and quantify thymidine and 6-azathymidine using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Generate a standard curve for both thymidine and 6-azathymidine.

    • Calculate the amount of each nucleoside in the sample.

    • Determine the percentage of this compound incorporation using the formula: (moles of 6-azathymidine / (moles of 6-azathymidine + moles of thymidine)) * 100.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound incorporation on cell cycle progression.[7][8][9]

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis A Seed Mammalian Cells B Treat with this compound A->B C Harvest Cells B->C D Extract Genomic DNA C->D F Cell Cycle Analysis C->F E LC-MS/MS Quantification D->E G DNA Thermal Stability D->G

Caption: Experimental workflow for this compound incorporation and analysis.

ddr_pathway cluster_trigger Trigger cluster_response DNA Damage Response cluster_outcomes Cellular Outcomes A This compound Incorporation into DNA B Replication Stress A->B C ATR Activation B->C D Chk1 Phosphorylation C->D E Cell Cycle Arrest (S-phase) D->E F DNA Repair D->F G Apoptosis D->G

Caption: Hypothetical signaling pathway activated by this compound incorporation.

References

Application Notes and Protocols for Cell Cycle Synchronization Using 6-Azathymine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell synchronization, the process of bringing a population of cultured cells to the same stage of the cell cycle, is a critical technique for studying the molecular events associated with cell division, DNA replication, and the efficacy of cell-cycle-specific drugs. 6-Azathymine is a pyrimidine analog that acts as an antagonist to thymine, a crucial component of DNA.[1][2] By interfering with DNA synthesis, this compound has the potential to arrest cells in the S phase of the cell cycle. These application notes provide a detailed, though theoretical, protocol for utilizing this compound to synchronize cells, drawing parallels from established methods like the double thymidine block.[3][4] The mechanism of action likely involves the inhibition of DNA replication due to the incorporation of the analog or the disruption of nucleotide metabolism.[5]

Mechanism of Action

This compound, as a thymine analog, is anticipated to interfere with the normal process of DNA replication. Its primary mechanism is believed to be the competitive inhibition of enzymes involved in thymidine metabolism and DNA synthesis.[1] This disruption leads to a depletion of the deoxythymidine triphosphate (dTTP) pool or the incorporation of the fraudulent base into the DNA, which in turn activates cell cycle checkpoints, leading to an arrest, likely in the S phase. While direct protocols for this compound are not widely established, its functional similarity to thymidine suggests that a block-and-release strategy, akin to the double thymidine block, would be a viable approach for synchronization.[3][6]

Data Presentation

As the use of this compound for cell synchronization is not a standardized method, the following table is a template for researchers to populate with their experimental data. The provided example data is purely illustrative.

Treatment ConditionCell LineConcentration (µM)Duration of Block 1 (hours)Duration of Release (hours)Duration of Block 2 (hours)% Cells in G0/G1% Cells in S% Cells in G2/MMethod of Analysis
Asynchronous ControlHeLa0N/AN/AN/A45%30%25%Flow Cytometry (PI Staining)
Hypothetical this compound BlockHeLa1001891710%75%15%Flow Cytometry (PI Staining)
Hypothetical Release from BlockHeLa0N/A8N/A20%40%40%Flow Cytometry (PI Staining)

Experimental Protocols

The following is a proposed protocol for cell cycle synchronization using this compound, based on the principles of the double thymidine block.[3][4][7] It is crucial to optimize the concentration of this compound and the incubation times for each specific cell line.

Materials
  • This compound stock solution (e.g., 100 mM in DMSO or PBS, sterile filtered)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Cell line of interest (e.g., HeLa, H1299)

  • Tissue culture plates/flasks

  • Propidium Iodide (PI) staining solution for flow cytometry

  • Ethanol (70%, ice-cold) for cell fixation

  • RNase A

Protocol 1: Optimization of this compound Concentration
  • Cell Seeding: Plate cells at a low density (e.g., 20-30% confluency) and allow them to attach overnight.

  • Treatment: Add a range of final concentrations of this compound to the culture medium (e.g., 10, 50, 100, 200, 500 µM).

  • Incubation: Incubate the cells for a period equivalent to one and a half to two cell cycles (e.g., 24-48 hours for HeLa cells).

  • Analysis: Harvest the cells, fix them in ice-cold 70% ethanol, and stain with propidium iodide. Analyze the cell cycle distribution using flow cytometry.

  • Determination of Optimal Concentration: The optimal concentration should induce a significant accumulation of cells in one phase of the cell cycle (expected to be S phase) without causing excessive cytotoxicity.

Protocol 2: Single this compound Block for S Phase Arrest
  • Cell Seeding: Plate cells at 20-30% confluency and allow them to attach overnight.

  • First Block: Add the predetermined optimal concentration of this compound to the culture medium.

  • Incubation: Incubate for a duration that is slightly longer than the combined G2, M, and G1 phases of the cell line (e.g., 16-18 hours for HeLa cells).

  • Harvest or Release: At this point, a significant population of cells should be arrested in the S phase. Cells can be harvested for analysis or released from the block.

  • Release (Optional): To release the cells from the block, wash the cells twice with pre-warmed sterile PBS, and then add fresh, pre-warmed complete medium. Cells should now progress synchronously through the cell cycle.

Protocol 3: Double this compound Block for Synchronization at the G1/S Boundary
  • Cell Seeding: Plate cells at 20-30% confluency and allow them to attach overnight.

  • First Block: Add the optimal concentration of this compound and incubate for 16-18 hours.

  • Release: Wash the cells twice with pre-warmed sterile PBS and add fresh, pre-warmed complete medium. Incubate for a period equivalent to the length of the S phase (e.g., 8-10 hours).

  • Second Block: Add the optimal concentration of this compound again and incubate for a duration slightly shorter than the first block (e.g., 14-16 hours).

  • Synchronization Point: At the end of the second incubation, the majority of the cells should be arrested at the G1/S boundary.

  • Release and Time Course Analysis: Release the cells as described in step 3. Collect cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to analyze their progression through the S, G2, and M phases.

Verification of Synchronization
  • Flow Cytometry: This is the most common method to assess cell cycle distribution by staining DNA with a fluorescent dye like propidium iodide.[4]

  • Western Blotting: Analyze the expression levels of cell cycle-specific proteins such as Cyclin A, Cyclin D, and Cyclin B1 to confirm the cell cycle stage.[3]

  • Microscopy: Observe cell morphology, especially for mitotic features, to confirm progression through the M phase.

Visualizations

Experimental Workflow

G cluster_0 Double this compound Block Protocol start Seed Cells (20-30% Confluency) block1 Add this compound (Block 1) ~16-18 hours start->block1 release1 Wash and Add Fresh Medium (Release) ~8-10 hours block1->release1 block2 Add this compound (Block 2) ~14-16 hours release1->block2 sync Cells Synchronized at G1/S Boundary block2->sync release2 Release into Fresh Medium sync->release2 collect Collect Cells at Time Points (0, 2, 4, 6, 8, 12, 24h) release2->collect analysis Analyze Cell Cycle Progression (Flow Cytometry, Western Blot) collect->analysis G cluster_1 Putative Signaling Pathway for this compound Induced S Phase Arrest azathymine This compound dna_synthesis Inhibition of DNA Synthesis azathymine->dna_synthesis dna_damage DNA Damage / Replication Stress dna_synthesis->dna_damage atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 cdc25 Inhibition of Cdc25 Phosphatases chk1_chk2->cdc25 cdk2 Inhibition of Cyclin E/A-CDK2 Activity cdc25->cdk2 s_phase_arrest S Phase Arrest cdk2->s_phase_arrest

References

Application Notes and Protocols for Testing the Antiviral Activity of 6-Azathymine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azathymine is a synthetic pyrimidine analog, specifically a 6-nitrogen analog of thymine, that has demonstrated both antibacterial and antiviral properties.[1] Its mechanism of action is primarily attributed to its ability to inhibit DNA biosynthesis.[1] As a competitive antagonist to the utilization of thymine, this compound can be converted by cellular enzymes into its corresponding deoxyriboside, azathymidine.[1][2] This analog can then interfere with the synthesis of viral DNA, a critical step in the replication of many viruses.

The broader class of purine and pyrimidine analogs has been a cornerstone of antiviral therapy. These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids.[3] They can be incorporated into growing DNA or RNA chains, leading to chain termination, or they can inhibit essential viral enzymes like DNA or RNA polymerases.[3][4] For instance, some related thiopurines have been observed to disrupt the synthesis and maturation of viral glycoproteins, which are crucial for viral entry and budding.[3]

Given its mechanism of action, this compound holds potential as a broad-spectrum antiviral agent against a variety of DNA viruses and potentially some RNA viruses that rely on host cell machinery for replication. Azathioprine, a related prodrug that is converted to 6-mercaptopurine, has shown in vitro effectiveness against a range of DNA and RNA viruses.[3] This suggests that this compound warrants further investigation to characterize its antiviral spectrum and potency.

These application notes provide a comprehensive set of protocols for researchers to evaluate the antiviral activity of this compound, including methods for determining its cytotoxicity, and its efficacy in inhibiting viral replication, and for calculating its selectivity index.

Data Presentation

A crucial aspect of evaluating any potential antiviral compound is the quantitative assessment of its efficacy and toxicity. The 50% cytotoxic concentration (CC50) is the concentration of the compound that results in a 50% reduction in cell viability, while the 50% inhibitory concentration (IC50) is the concentration required to inhibit viral replication by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of a drug candidate. A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it becomes toxic to host cells.

The following table provides a template for summarizing the quantitative data obtained from the experimental protocols described below. Researchers should populate this table with their experimentally determined values.

Virus (Strain)Cell LineAssay TypeCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction Assay[Enter Value][Enter Value][Calculate Value]
Adenovirus 5A549Plaque Reduction Assay[Enter Value][Enter Value][Calculate Value]
Influenza A Virus (H1N1)MDCKPlaque Reduction Assay[Enter Value][Enter Value][Calculate Value]
Human Immunodeficiency Virus 1 (HIV-1)MT-4Reverse Transcriptase Assay[Enter Value][Enter Value][Calculate Value]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cell line appropriate for the virus to be tested (e.g., Vero, A549, MDCK)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed the 96-well plates with the chosen cell line at a density that will result in 80-90% confluency after 24 hours of incubation.

  • After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include wells with medium only (no cells) as a blank and wells with cells and medium but no compound as a cell control.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

  • The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound by quantifying the reduction in the number of viral plaques.

Materials:

  • This compound

  • Virus stock with a known titer (PFU/mL)

  • Confluent monolayer of a susceptible cell line in 6-well or 12-well plates

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing cells

Protocol:

  • Seed the plates with the appropriate host cells to achieve a confluent monolayer on the day of infection.

  • On the day of the experiment, prepare serial dilutions of the virus stock in infection medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well) for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • During the viral adsorption period, prepare the overlay medium containing various concentrations of this compound.

  • After adsorption, remove the virus inoculum and gently add the overlay medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Once plaques are developed, fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and the fixative, and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration relative to the virus control.

  • The IC50 value is determined by plotting the percentage of plaque inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Reverse Transcriptase (RT) Activity Assay (for Retroviruses)

For retroviruses like HIV, a reverse transcriptase assay can be used to quantify viral replication by measuring the activity of the viral RT enzyme. Commercially available colorimetric or fluorometric assay kits are recommended for this purpose.

General Principle: These assays typically utilize a poly(A) template and an oligo(dT) primer. The reverse transcriptase in the sample (e.g., from cell culture supernatant) synthesizes a DNA strand, incorporating labeled nucleotides (e.g., with DIG or BrdU). The amount of incorporated label is then detected, usually via an antibody-based colorimetric or fluorometric reaction, and is proportional to the RT activity.

Abbreviated Protocol (refer to kit manufacturer's instructions for details):

  • Collect cell culture supernatants from virus-infected cells treated with various concentrations of this compound.

  • Lyse the virions in the supernatant to release the reverse transcriptase.

  • Add the lysate to a reaction mixture containing the template, primer, and labeled nucleotides.

  • Incubate to allow the RT reaction to proceed.

  • Transfer the reaction mixture to a streptavidin-coated plate (if biotinylated primers are used) to capture the newly synthesized DNA.

  • Detect the incorporated labeled nucleotides using a specific antibody conjugate (e.g., anti-DIG-POD).

  • Add a substrate for the enzyme conjugate and measure the resulting signal (absorbance or fluorescence).

  • Calculate the percentage of RT inhibition for each concentration relative to the virus control.

  • Determine the IC50 value as described in the previous protocols.

Mandatory Visualizations

Antiviral_Testing_Workflow cluster_0 In Vitro Evaluation A Prepare this compound Stock Solution B Cytotoxicity Assay (CC50) (e.g., MTT Assay) A->B C Antiviral Activity Assay (IC50) (e.g., Plaque Reduction) A->C D Data Analysis B->D C->D E Calculate Selectivity Index (SI = CC50 / IC50) D->E

Caption: Experimental workflow for determining the antiviral activity of this compound.

Mechanism_of_Action cluster_0 Host Cell cluster_1 Viral Replication Cycle Virus Virus Uncoating Uncoating & Release of Viral Genome Virus->Uncoating Entry Replication Viral DNA Synthesis (DNA Polymerase) Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release New Virions Released Assembly->Release Azathymine This compound Azathymidine Azathymidine (Deoxyriboside form) Azathymine->Azathymidine Cellular Enzymes Inhibition Inhibition Azathymidine->Inhibition Inhibition->Replication

Caption: Postulated mechanism of antiviral action of this compound.

References

Application Notes and Protocols for 6-Azathymine Treatment in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the antibacterial effects of 6-Azathymine. The information is intended to guide researchers in microbiology, infectious diseases, and drug development in their investigation of this compound.

Introduction

This compound is a synthetic pyrimidine analogue that acts as an antimetabolite. Its structural similarity to thymine allows it to interfere with nucleic acid synthesis in some microorganisms. Research has indicated that this compound functions as a competitive antagonist of thymine utilization, particularly in bacteria such as Streptococcus faecalis.[1] The compound is taken up by bacterial cells and can be incorporated into their DNA, leading to the formation of fraudulent DNA and subsequent inhibition of bacterial growth.

Mechanism of Action

The primary mechanism of action of this compound is its interference with DNA synthesis. As a thymine analogue, it competes with thymine for the enzymatic pathways involved in DNA replication. Once incorporated into the bacterial chromosome, this compound can disrupt the normal functioning of DNA, leading to impaired cell division and ultimately, cell death.

6_Azathymine_Signaling_Pathway This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Uptake DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Incorporation into DNA Thymine_Uptake_Pathway Thymine Uptake Thymine_Uptake_Pathway->DNA_Polymerase Competitive Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Disruption Bacterial_Growth_Inhibition Inhibition of Bacterial Growth DNA_Synthesis->Bacterial_Growth_Inhibition

Caption: Proposed signaling pathway of this compound in bacteria.

Quantitative Data

Bacterial StrainATCC NumberThis compound MIC (µg/mL)MethodReference
Escherichia colie.g., 25922Data to be determinedBroth Microdilution(Internal Data)
Staphylococcus aureuse.g., 29213Data to be determinedBroth Microdilution(Internal Data)
Streptococcus faecalise.g., 29212Data to be determinedBroth Microdilution(Internal Data)
Pseudomonas aeruginosae.g., 27853Data to be determinedBroth Microdilution(Internal Data)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antibacterial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent, sterilized by filtration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of susceptibility.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known amount of this compound to the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli, S. aureus) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Microdilution Broth Microdilution Inoculum_Prep->Microdilution Disk_Diffusion Disk Diffusion Inoculum_Prep->Disk_Diffusion 6_Aza_Stock This compound Stock Solution Serial_Dilution Serial Dilution 6_Aza_Stock->Serial_Dilution 6_Aza_Stock->Disk_Diffusion Impregnate disks Serial_Dilution->Microdilution Incubation Incubation (16-24h, 35°C) Microdilution->Incubation Disk_Diffusion->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Zone_Measurement Zone of Inhibition Measurement Incubation->Zone_Measurement Data_Analysis Data Analysis MIC_Determination->Data_Analysis Zone_Measurement->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

References

6-Azathymine: A Selective Agent for Microbiological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azathymine (6-methyl-as-triazine-3,5(2H,4H)-dione) is a structural analog of the pyrimidine base thymine. Its primary application in microbiology is as a selective agent for the isolation of mutants deficient in the pyrimidine salvage pathway. By acting as a competitive antagonist to thymine and uracil utilization, this compound can inhibit the growth of wild-type microorganisms, while allowing for the growth of mutants with specific metabolic defects. This document provides detailed application notes and protocols for the use of this compound in microbiological research.

Mechanism of Action

This compound exerts its selective pressure by targeting the pyrimidine salvage pathway. In most bacteria, pre-formed pyrimidine bases from the environment can be converted into nucleotides by this pathway, thus bypassing the need for de novo synthesis. A key enzyme in this pathway is Uracil Phosphoribosyltransferase (UPRTase), which catalyzes the conversion of uracil to uridine monophosphate (UMP).

This compound is recognized as a substrate by UPRTase and is subsequently converted into a toxic nucleotide analog. This analog can be incorporated into nucleic acids or inhibit essential enzymatic processes, leading to growth inhibition and cell death.[1][2] Consequently, cells with a functional UPRTase are susceptible to this compound.

Conversely, mutants that have a defect in the upp gene, which encodes UPRTase, are unable to convert this compound into its toxic form. This renders them resistant to the compound's effects, allowing for their selective growth in a medium containing this compound.

Applications

  • Selection of UPRTase-deficient mutants: The primary application of this compound is the direct selection of mutants lacking a functional UPRTase (upp mutants). This is valuable for studies in bacterial genetics, metabolism, and for the development of attenuated strains.

  • Understanding pyrimidine metabolism: By studying the effects of this compound and the mechanisms of resistance, researchers can gain insights into the regulation and importance of the pyrimidine salvage pathway in different microorganisms.

  • Drug development and screening: this compound can be used as a tool in screens for novel inhibitors of the pyrimidine salvage pathway, which is a potential target for antimicrobial drugs.

Data Presentation

The effective concentration of this compound as a selective agent can vary depending on the microorganism and the specific experimental conditions. The following table summarizes available data for Streptococcus faecalis. Researchers should perform dose-response experiments to determine the optimal concentration for their specific application.

MicroorganismThis compound Concentration (µg/mL)This compound Concentration (µM)MediumNotes
Streptococcus faecalisNot specified5 µmoles/literFolic acid-free medium supplemented with thymineCompetitive antagonism observed.[2]
Streptococcus faecalisNot specified7 µmoles/literFolic acid-free medium supplemented with thymineUsed for studying incorporation into DNA.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Microorganism of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)

  • This compound stock solution (see preparation below)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., sterile distilled water with gentle heating, or a small amount of 1M NaOH followed by neutralization with HCl and dilution with sterile water) to a final concentration of 10 mg/mL.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution at -20°C in aliquots.

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the microorganism into 5 mL of the appropriate liquid medium.

    • Incubate overnight at the optimal growth temperature with shaking.

    • The following day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.05-0.1 (corresponding to approximately 10^8 CFU/mL for E. coli).

  • Set up the MIC Assay:

    • In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium. The final volume in each well should be 100 µL.

    • The concentration range should be broad enough to encompass both no inhibition and complete inhibition (e.g., from 1000 µg/mL down to 0.5 µg/mL).

    • Include a positive control well (medium with bacteria, no this compound) and a negative control well (medium only).

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation and Reading:

    • Incubate the plate at the optimal growth temperature for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the OD600 of each well using a plate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Protocol 2: Selection of UPRTase-deficient (upp) Mutants

Objective: To isolate spontaneous mutants that are resistant to this compound due to a deficiency in UPRTase.

Materials:

  • Wild-type strain of the microorganism of interest

  • Appropriate solid growth medium (e.g., Luria-Bertani agar)

  • This compound stock solution (10 mg/mL)

  • Sterile petri dishes

  • Sterile spreaders

Procedure:

  • Prepare Selective Plates:

    • Prepare the appropriate solid growth medium and autoclave.

    • Cool the medium to 50-55°C in a water bath.

    • Add the this compound stock solution to the molten agar to achieve the desired final concentration. This concentration should be 2-4 times the determined MIC to ensure effective selection.

    • Mix gently and pour the plates.

    • Allow the plates to solidify and dry at room temperature.

  • Prepare Bacterial Culture:

    • Grow an overnight culture of the wild-type strain in non-selective liquid medium.

  • Plating for Selection:

    • Plate a high density of the overnight culture (e.g., 100-200 µL of undiluted culture, corresponding to 10^8-10^9 cells) onto the this compound-containing plates.

    • Spread the inoculum evenly using a sterile spreader.

    • As a control, plate a dilution of the culture (e.g., 10^-6, 10^-7) onto non-selective plates to determine the initial viable cell count.

  • Incubation and Isolation:

    • Incubate the plates at the optimal growth temperature for 24-72 hours, or until resistant colonies appear.

    • Pick individual resistant colonies and streak them onto fresh selective plates to purify the isolates.

  • Confirmation of Mutant Phenotype (Optional but Recommended):

    • Verify Resistance: Confirm the resistance of the isolated mutants by re-testing their MIC for this compound.

    • Check for Uracil Auxotrophy: In some cases, upp mutants may exhibit a reduced ability to utilize uracil as a sole pyrimidine source. This can be tested by plating on a minimal medium with and without uracil supplementation.

    • Sequence the upp gene: To confirm that resistance is due to a mutation in the UPRTase gene, amplify and sequence the upp gene from the resistant isolates and compare it to the wild-type sequence.

Visualizations

Pyrimidine_Salvage_Pathway Uracil_ext Uracil (external) Uracil_int Uracil (internal) Uracil_ext->Uracil_int Transport UPRTase UPRTase (upp gene) Uracil_int->UPRTase PRPP PRPP PRPP->UPRTase UMP UMP Nucleotides UTP, CTP, TTP (Nucleic Acid Synthesis) UMP->Nucleotides Azathymine_ext This compound (external) Azathymine_int This compound (internal) Azathymine_ext->Azathymine_int Transport Azathymine_int->UPRTase Toxic_analog Toxic Azathymine Nucleotide Analog Inhibition Growth Inhibition Toxic_analog->Inhibition UPRTase->UMP UPRTase->Toxic_analog

Caption: Mechanism of this compound action via the pyrimidine salvage pathway.

Experimental_Workflow cluster_0 MIC Determination cluster_1 Mutant Selection MIC_1 Prepare this compound serial dilutions in 96-well plate MIC_2 Inoculate with microbial culture MIC_1->MIC_2 MIC_3 Incubate (18-24h) MIC_2->MIC_3 MIC_4 Determine MIC (lowest concentration with no growth) MIC_3->MIC_4 Sel_1 Prepare selective agar plates with this compound (2-4x MIC) MIC_4->Sel_1 Inform concentration Sel_2 Plate high density of wild-type culture Sel_1->Sel_2 Sel_3 Incubate (24-72h) Sel_2->Sel_3 Sel_4 Isolate and purify resistant colonies Sel_3->Sel_4

Caption: Experimental workflow for using this compound as a selective agent.

Resistance Mechanisms

Microorganisms can develop resistance to this compound primarily through mutations that inactivate the pyrimidine salvage pathway. The most common mechanism is:

  • Inactivation of UPRTase: Mutations in the upp gene, which encodes UPRTase, are the primary mechanism of resistance. These mutations can include point mutations, insertions, deletions, or frameshift mutations that result in a non-functional or truncated enzyme. Without a functional UPRTase, the cell cannot convert this compound into its toxic nucleotide form, and thus becomes resistant.

Other potential, though less common, resistance mechanisms could include:

  • Reduced uptake: Mutations that alter the permeability of the cell membrane to this compound, reducing its intracellular concentration.

  • Increased efflux: Upregulation of efflux pumps that can actively transport this compound out of the cell.

Resistance_Mechanisms cluster_0 Resistance Mechanisms Azathymine This compound Cell Bacterial Cell Azathymine->Cell Target Inhibition of Cellular Processes Cell->Target Toxic Metabolite Formation R1 Mutation in upp gene (inactive UPRTase) R1->Cell Blocks Metabolism R2 Decreased Permeability R2->Cell Prevents Entry R3 Increased Efflux R3->Cell Pumps Out

Caption: Overview of potential resistance mechanisms to this compound.

References

Troubleshooting & Optimization

Technical Support Center: 6-Azathymine Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-Azathymine in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

This guide addresses common problems encountered when dissolving this compound in DMSO.

Q1: My this compound is not dissolving in DMSO at room temperature. What should I do?

A1: If you observe that this compound is not readily dissolving, you can try the following steps:

  • Gentle Heating: Warm the solution to 37°C (98.6°F) with gentle agitation. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Use a sonicator bath for 10-15 minutes to aid dissolution through ultrasonic agitation.[1]

  • Vortexing: Vigorous vortexing can help break up clumps of powder and increase the surface area for dissolution.

  • Fresh DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease its solvating power.[1] Try using a fresh, unopened bottle of anhydrous DMSO.

Q2: I've prepared a this compound stock solution in DMSO, but a precipitate has formed after storage. Why did this happen and how can I resolve it?

A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with DMSO stock solutions.

  • Cause: The solubility of a compound in DMSO can decrease with the absorption of water or due to the compound crystallizing out of a supersaturated solution during freezing.[2]

  • Resolution:

    • Warm the solution: Gently warm the vial to 37°C and vortex thoroughly to see if the precipitate redissolves.

    • Sonication: If warming is not sufficient, sonicate the vial for 10-15 minutes.

    • Confirm Concentration: If the precipitate does not redissolve, it is likely that the solution was prepared at a concentration above its solubility limit under the storage conditions. For future preparations, consider using a lower concentration.

Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?

Q4: Can I use water to help dissolve this compound in DMSO?

A4: It is generally not recommended to add water directly to your DMSO stock solution if you are aiming for a high concentration. The presence of water can significantly decrease the solubility of many organic compounds in DMSO.[2] If your final experimental medium is aqueous, the DMSO stock solution will be diluted into it.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound?

A: Here is a summary of some of the physicochemical properties of this compound:

PropertyValueSource
Molecular Formula C4H5N3O2[3][4][5]
Molecular Weight 127.10 g/mol [4][5]
CAS Number 932-53-6[4][5]
Predicted XlogP -0.3[6]

Q: What is the mechanism of action of this compound?

A: this compound is a thymine analog.[7][8] It acts as a competitive antagonist to thymine, thereby inhibiting DNA biosynthesis.[7][8][9][10] This inhibition of DNA synthesis is the basis for its antibacterial and antiviral activities.[8]

Q: How should I store my this compound DMSO stock solution?

A: For optimal stability, it is recommended to:

  • Store the stock solution at -20°C or -80°C.[11]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]

  • Protect the solution from light.

Q: What is the recommended final concentration of DMSO in cell culture experiments?

A: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[11][12] It is always advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[11]

Experimental Protocol: Preparation of a this compound DMSO Stock Solution

This protocol provides a general procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 127.10 g/mol * (1000 mg / 1 g) = 1.271 mg

  • Weigh the this compound:

    • Carefully weigh out the calculated mass of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, proceed with gentle warming (37°C) and/or sonication for 10-15 minutes.[1]

  • Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[11]

Visualizations

G Mechanism of Action of this compound Azathymine This compound Inhibition Azathymine->Inhibition Thymine Thymine DNA_Polymerase DNA Polymerase Thymine->DNA_Polymerase DNA_Biosynthesis DNA Biosynthesis DNA_Polymerase->DNA_Biosynthesis Inhibition->DNA_Polymerase

Caption: Simplified signaling pathway of this compound's inhibitory action on DNA biosynthesis.

G Experimental Workflow for this compound Stock Solution Preparation Start Start Calculate Calculate Mass of This compound Start->Calculate Weigh Weigh this compound Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Dissolve with Vortexing Add_DMSO->Dissolve Check_Solubility Completely Dissolved? Dissolve->Check_Solubility Aid_Dissolution Apply Gentle Heat (37°C) and/or Sonication Check_Solubility->Aid_Dissolution No Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Yes Aid_Dissolution->Dissolve Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a this compound stock solution in DMSO.

G Troubleshooting Logic for this compound Solubility Issues Start Solubility Issue Identified Initial_Dissolution Initial Dissolution Problem? Start->Initial_Dissolution Precipitation Precipitation After Storage? Initial_Dissolution->Precipitation No Apply_Heat Apply Gentle Heat (37°C) Initial_Dissolution->Apply_Heat Yes Warm_and_Vortex Warm to 37°C and Vortex Precipitation->Warm_and_Vortex Yes Sonicate Sonicate Apply_Heat->Sonicate Use_Fresh_DMSO Use Fresh, Anhydrous DMSO Sonicate->Use_Fresh_DMSO Check_Freeze_Thaw Minimize Freeze-Thaw Cycles Sonicate->Check_Freeze_Thaw Reassess_Concentration Re-evaluate Target Concentration Use_Fresh_DMSO->Reassess_Concentration End Solution Prepared Reassess_Concentration->End Warm_and_Vortex->Sonicate Check_Freeze_Thaw->Reassess_Concentration

References

Technical Support Center: 6-Azathymine Resistance in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to 6-Azathymine in their bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action against bacteria?

This compound is a synthetic analog of the pyrimidine base thymine. Its primary mechanism of action is the competitive inhibition of thymine utilization, which is essential for DNA synthesis.[1][2] By incorporating into bacterial DNA, it can disrupt the normal replication process, leading to inhibition of bacterial growth. Its deoxyriboside form, azathymidine, is often more inhibitory.[1]

Q2: We are observing unexpected resistance to this compound in our bacterial cultures. What are the common reasons for this?

Unexpected resistance can stem from several factors:

  • Inappropriate Experimental Conditions: The composition of your culture medium can significantly impact the apparent activity of this compound. High levels of thymine or thymidine in the medium will outcompete this compound, leading to a lack of efficacy.

  • Intrinsic Resistance: Some bacterial species may possess inherent resistance mechanisms, such as efflux pumps that actively remove the compound from the cell, or a lack of the necessary transport systems for uptake.

  • Acquired Resistance: Bacteria can develop resistance through mutations in genes that encode for the target enzymes of this compound or through the acquisition of resistance genes from other bacteria.

  • Incorrect Compound Concentration: Errors in the preparation or storage of your this compound stock solution can lead to lower than expected concentrations in your experiment.

  • High Inoculum Density: An excessively high starting concentration of bacteria can overwhelm the inhibitory capacity of the compound.

Q3: What are the potential molecular mechanisms of acquired resistance to this compound?

Bacteria can acquire resistance to this compound through several molecular mechanisms:

  • Target Modification: Mutations in the enzymes involved in thymidine synthesis or DNA replication can reduce the binding affinity of this compound, rendering it less effective.

  • Increased Efflux: Bacteria can upregulate the expression of efflux pumps that recognize and expel this compound from the cell before it can reach its target.

  • Decreased Uptake: Mutations in membrane transport proteins can reduce the permeability of the bacterial cell to this compound.

  • Enzymatic Inactivation: While less common for nucleoside analogs, bacteria could potentially acquire enzymes that modify or degrade this compound.

Troubleshooting Guide

Should you encounter resistance to this compound in your bacterial cultures, consult the following table for potential causes and recommended solutions.

Problem Possible Cause Recommended Solution
No inhibition of growth at expected concentrations Media Composition: High levels of thymine or thymidine in the culture medium.Use a minimal medium with a defined, low concentration of thymine/thymidine.
Incorrect Compound Concentration: Degradation of this compound or error in stock solution preparation.Prepare a fresh stock solution of this compound and verify its concentration. Store aliquots at -20°C or below.
High Inoculum Density: The number of bacteria exceeds the inhibitory capacity of the compound.Standardize your inoculum to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
Intrinsic Resistance: The bacterial species is naturally resistant to this compound.Review the literature for known resistance of your bacterial species. Consider testing against a known susceptible control strain.
Variable or inconsistent results between experiments Inconsistent Inoculum Preparation: Variation in the starting bacterial density.Strictly adhere to a standardized protocol for inoculum preparation, ensuring the same growth phase and density for each experiment.
Contamination: The presence of a resistant contaminant in the culture.Perform a purity check of your bacterial culture by streaking on an appropriate agar plate and examining colony morphology.
Inadequate Mixing: Uneven distribution of this compound in the culture medium.Ensure thorough mixing of the this compound into the broth before dispensing and inoculating.
Growth inhibition observed only at very high concentrations Low Compound Potency: The specific bacterial strain may have a naturally high Minimum Inhibitory Concentration (MIC).Perform a broth microdilution assay to determine the precise MIC for your strain.
Partial Resistance: The bacterial population may contain a sub-population of resistant mutants.Plate the culture on agar containing this compound to select for and characterize any resistant colonies.

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound powder

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate minimal medium

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Spectrophotometer or plate reader (optional, for quantitative measurement)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, followed by sterile water or broth) to a high concentration (e.g., 10 mg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm filter.

    • Prepare serial two-fold dilutions of the stock solution in sterile broth.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in sterile broth to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Perform the Assay:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the highest concentration of the this compound serial dilution to the first well of a row and mix.

    • Transfer 50 µL from the first well to the second, and continue this serial dilution across the plate, discarding the final 50 µL from the last well. This will create a gradient of this compound concentrations.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).

  • Incubation and Reading:

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

    • Optionally, read the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.

Visualizations

TroubleshootingWorkflow Start Start: Unexpected Resistance to this compound CheckMedia Step 1: Verify Media Composition (Low Thymine/Thymidine) Start->CheckMedia CheckCompound Step 2: Prepare Fresh this compound Stock Solution CheckMedia->CheckCompound StandardizeInoculum Step 3: Standardize Inoculum (0.5 McFarland) CheckCompound->StandardizeInoculum PurityCheck Step 4: Perform Culture Purity Check StandardizeInoculum->PurityCheck DetermineMIC Step 5: Determine MIC via Broth Microdilution PurityCheck->DetermineMIC InvestigateMechanism Step 6: Investigate Resistance Mechanism (Optional) DetermineMIC->InvestigateMechanism If resistance is confirmed End Resolution DetermineMIC->End If susceptibility is restored InvestigateMechanism->End

Caption: Troubleshooting workflow for this compound resistance.

ResistanceMechanisms cluster_resistance Resistance Mechanisms Azathymine This compound BacterialCell Bacterial Cell Azathymine->BacterialCell Enters Cell ReducedUptake Reduced Uptake (Membrane Transporter Mutation) Azathymine->ReducedUptake Target DNA Synthesis (Thymine Utilization) BacterialCell->Target Interferes with Inhibition Growth Inhibition Target->Inhibition EffluxPump Increased Efflux (Efflux Pump Upregulation) EffluxPump->Azathymine Expels TargetModification Target Modification (Enzyme Mutation) TargetModification->Target Alters Target

Caption: Potential mechanisms of bacterial resistance to this compound.

References

minimizing cytotoxicity of 6-Azathymine in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of 6-Azathymine in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the pyrimidine base thymine. Its primary mechanism of action is as a competitive antagonist to thymine in DNA synthesis. By incorporating into DNA, it disrupts the normal replication process, leading to cell cycle arrest and, at higher concentrations, cytotoxicity.

Q2: Why am I observing high levels of cell death in my primary cell cultures even at low concentrations of this compound?

Primary cells are generally more sensitive to cytotoxic agents than immortalized cell lines. The high level of cell death you are observing could be due to several factors, including the specific sensitivity of your primary cell type, the concentration of this compound used, and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Q3: Can the cytotoxicity of this compound be reversed?

The cytotoxic effects of this compound are often linked to its incorporation into DNA, which can be difficult to reverse. However, mitigating strategies can be employed to reduce the extent of cytotoxicity. These strategies often focus on reducing cellular stress and providing essential molecules to support cell survival.

Q4: Are there any known methods to reduce the cytotoxicity of this compound without compromising its intended effect?

Yes, several strategies can be explored. One common approach is to optimize the concentration and duration of this compound exposure to find a therapeutic window where the desired effect is achieved with minimal cytotoxicity. Additionally, co-treatment with cytoprotective agents, such as antioxidants, may help to alleviate off-target toxic effects.

Troubleshooting Guide

High Cytotoxicity Observed

Problem: My primary cells are dying even at the lowest concentration of this compound I've tested.

Possible Causes & Solutions:

  • Concentration Too High: The "low concentration" might still be above the toxic threshold for your specific primary cells.

    • Solution: Perform a comprehensive dose-response study starting from a very low concentration range (e.g., nanomolar) to determine the IC50 value for your cells.

  • Prolonged Exposure: Continuous exposure to this compound can lead to cumulative toxicity.

    • Solution: Consider shorter exposure times followed by a recovery period in a drug-free medium.

  • Oxidative Stress: The cytotoxicity of some antimetabolites can be exacerbated by the induction of reactive oxygen species (ROS).

    • Solution: Explore co-treatment with an antioxidant, such as N-acetylcysteine (NAC). A preliminary experiment to determine the optimal, non-toxic concentration of NAC for your cells should be performed first.

Inconsistent Results Between Experiments

Problem: I am getting variable results in my cytotoxicity assays with this compound.

Possible Causes & Solutions:

  • Cell Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage.

    • Solution: Use cells within a narrow passage number range for all experiments to ensure consistency.

  • Cell Seeding Density: The initial number of cells can influence their response to a cytotoxic agent.

    • Solution: Ensure a consistent cell seeding density across all wells and experiments.

  • Reagent Preparation: Inconsistent preparation of this compound stock solutions can lead to variability.

    • Solution: Prepare a large batch of stock solution, aliquot, and store it under appropriate conditions to be used across multiple experiments.

Quantitative Data Summary

The following table provides hypothetical IC50 values for this compound in different primary cell types. This data is intended to be illustrative and serve as a starting point for designing dose-response experiments. Actual IC50 values will vary depending on the specific donor, cell isolation method, and culture conditions.

Primary Cell TypeHypothetical IC50 Range (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)10 - 50
Primary Human Keratinocytes5 - 25
Primary Human Fibroblasts20 - 100
Primary Rat Neurons1 - 10

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a primary cell culture.

  • Cell Seeding:

    • Seed primary cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Drug Preparation and Treatment:

    • Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium. It is recommended to start with a high concentration (e.g., 1 mM) and perform at least 8 dilutions.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with no drug).

    • Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC) Co-treatment

This protocol describes a method to assess if NAC can reduce the cytotoxicity of this compound.

  • Determine Optimal NAC Concentration:

    • Perform a dose-response experiment with NAC alone to determine the highest concentration that does not affect cell viability.

  • Co-treatment Setup:

    • Seed primary cells in a 96-well plate as described in Protocol 1.

    • Prepare a serial dilution of this compound as in Protocol 1.

    • For each this compound concentration, prepare two sets of wells: one with this compound alone and one with this compound plus the pre-determined optimal concentration of NAC.

    • Include controls for vehicle, NAC alone, and this compound alone.

  • Treatment and Assay:

    • Add the respective media to the cells and incubate for the desired exposure time.

    • Perform an MTT assay as described in Protocol 1.

  • Data Analysis:

    • Calculate and compare the IC50 values of this compound with and without NAC co-treatment. An increase in the IC50 value in the presence of NAC would suggest a mitigating effect.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mitigation Strategy A Seed Primary Cells B Prepare this compound Serial Dilutions A->B C Treat Cells (24h, 48h, 72h) B->C D Perform MTT Assay C->D E Calculate IC50 D->E G Co-treat with this compound + NAC E->G Inform Concentration Range F Determine Optimal NAC Concentration F->G H Perform MTT Assay G->H I Compare IC50 Values H->I

Caption: Workflow for optimizing this compound treatment.

Cytotoxicity_Pathway A This compound B Incorporation into DNA A->B F Increased Reactive Oxygen Species (ROS) A->F C DNA Synthesis Inhibition B->C D Cell Cycle Arrest C->D E Apoptosis / Cytotoxicity D->E F->E G N-acetylcysteine (NAC) H ROS Neutralization G->H H->F Inhibits

Caption: Hypothetical this compound cytotoxicity pathway.

Validation & Comparative

A Tale of Two Thymidine Analogs: BrdU as the Established Standard and 6-Azathymine as a Historical Counterpart in Proliferation Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell proliferation assays, the robust and well-documented use of 5-bromo-2'-deoxyuridine (BrdU) stands in stark contrast to the historical role of 6-Azathymine. While both are thymidine analogs that can be incorporated into newly synthesized DNA, their application and utility in measuring cell proliferation are vastly different. This guide provides a comprehensive comparison, clarifying why BrdU has become a cornerstone of proliferation assays while this compound remains a tool of the past for this specific application.

At a Glance: Key Differences

FeatureThis compound5-bromo-2'-deoxyuridine (BrdU)
Primary Use in Research Historically used to study nucleic acid biosynthesis and as a thymine antagonist.Widely used as a direct marker for cell proliferation by incorporation into newly synthesized DNA.
Detection Method Lacks a specific, high-affinity antibody for direct detection in situ.Readily detected by specific monoclonal antibodies.
Assay Availability No commercially available kits for cell proliferation assays.Numerous commercially available kits for various platforms (ELISA, flow cytometry, immunocytochemistry).
Toxicity Known to be toxic and can inhibit cell growth.Can be toxic to cells, especially at high concentrations or with prolonged exposure.[1][2]
Modern Relevance Largely superseded by more effective and specific tools for proliferation analysis.A well-established, though increasingly replaced, method for proliferation assays.[3]

Mechanism of Action: A Shared Principle with Divergent Fates

Both this compound and BrdU are analogs of thymidine, a nucleoside essential for DNA synthesis. During the S-phase of the cell cycle, when DNA is replicated, these analogs can be taken up by the cell and incorporated into the newly synthesized DNA strands in place of thymidine.[3][4] This incorporation serves as a marker for cells that have recently divided.

The critical divergence lies in the subsequent detection. The development of monoclonal antibodies with high specificity for BrdU revolutionized the field, allowing for precise and reliable detection of cells that had incorporated this analog.[3][5] This is the foundation of the BrdU assay's success. In contrast, a similar high-affinity and specific detection method for incorporated this compound was not developed, limiting its utility as a practical proliferation marker.

G General Mechanism of Thymidine Analog Incorporation cluster_0 Cellular Uptake and DNA Synthesis (S-Phase) cluster_1 Detection Thymidine_Analog Thymidine Analog (BrdU or this compound) DNA_Polymerase DNA Polymerase Thymidine_Analog->DNA_Polymerase is utilized by New_DNA Newly Synthesized DNA (with incorporated analog) DNA_Polymerase->New_DNA to create BrdU_Detection BrdU Detection: Specific Antibody Binding New_DNA->BrdU_Detection for BrdU 6Aza_Detection This compound Detection: Lacks Specific Antibody New_DNA->6Aza_Detection for this compound

Caption: Incorporation and detection of thymidine analogs.

BrdU Proliferation Assays: The Established Protocol

The BrdU assay is a widely used method to quantify cell proliferation both in vitro and in vivo. The general workflow involves labeling the cells with BrdU, followed by immunodetection.

Experimental Workflow for a BrdU Assay

G BrdU Proliferation Assay Workflow Cell_Culture 1. Cell Culture Incubate cells with BrdU labeling solution. Fixation 2. Fixation Fix cells to preserve morphology. Cell_Culture->Fixation Denaturation 3. DNA Denaturation Treat with acid or heat to expose incorporated BrdU. Fixation->Denaturation Primary_Ab 4. Primary Antibody Incubation Incubate with anti-BrdU antibody. Denaturation->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation Add enzyme or fluorophore-conjugated secondary antibody. Primary_Ab->Secondary_Ab Detection 6. Detection Measure signal (colorimetric, fluorescent, etc.). Secondary_Ab->Detection

Caption: Steps in a typical BrdU proliferation assay.
Detailed Experimental Protocol for BrdU Staining

This protocol is a generalized guide for immunocytochemical detection of BrdU incorporation in cultured cells.

Materials:

  • BrdU Labeling Reagent (10 mM in DMSO)

  • Cell culture medium

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Denaturation Solution (e.g., 2N HCl)

  • Neutralization Buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking Buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)

  • Primary Antibody: Anti-BrdU monoclonal antibody

  • Secondary Antibody: Fluorophore-conjugated anti-mouse IgG

  • Nuclear Counterstain (e.g., DAPI)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Labeling:

    • Culture cells to the desired confluency.

    • Add BrdU labeling reagent to the culture medium to a final concentration of 10 µM.

    • Incubate for a period ranging from 30 minutes to 24 hours, depending on the cell cycle length.

  • Fixation and Permeabilization:

    • Remove the BrdU-containing medium and wash the cells twice with PBS.

    • Fix the cells with Fixation Solution for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash twice with PBS.

  • DNA Denaturation:

    • Incubate the cells with Denaturation Solution for 30 minutes at 37°C.[6]

    • Carefully aspirate the acid and immediately add Neutralization Buffer for 5 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the anti-BrdU primary antibody, diluted in Blocking Buffer, for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween 20.

    • Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.

    • Wash three times with PBS containing 0.1% Tween 20.

  • Visualization:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips and visualize using a fluorescence microscope.

The Modern Alternative: EdU as a Superior Successor to BrdU

While BrdU is a well-established method, it has notable drawbacks, including the harsh DNA denaturation step which can damage cellular epitopes and is not compatible with some other staining methods.[5][7] A newer thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), has emerged as a superior alternative.[7][8]

EdU is detected using a "click" chemistry reaction, which is a bio-orthogonal and highly specific covalent reaction between the ethynyl group on EdU and a fluorescently labeled azide.[3] This detection method is much milder and faster than the antibody-based detection of BrdU and does not require DNA denaturation.

Comparison of BrdU and EdU Proliferation Assays
FeatureBrdU AssayEdU Assay
Detection Method Antibody-basedClick chemistry-based
DNA Denaturation Required (harsh)[5]Not required (mild)
Protocol Time Longer (multiple hours to overnight)Shorter (can be under 2 hours)
Multiplexing Limited due to harsh conditionsHighly compatible with other fluorescent probes
Sensitivity HighHigh

Conclusion: An Evolving Toolkit for Proliferation Research

The comparison between this compound and BrdU for proliferation assays is less of a direct product-to-product evaluation and more of a historical and technological progression. This compound played a role in the foundational understanding of DNA synthesis but was never developed into a routine assay for measuring cell proliferation due to the lack of a specific detection method.

BrdU, with its specific antibody-based detection, became the gold standard for several decades, providing valuable insights into cell cycle kinetics. However, the field continues to evolve, and the advent of EdU with its gentle and efficient click chemistry detection represents the current state-of-the-art for DNA synthesis-based proliferation assays. For researchers and drug development professionals, understanding this progression is key to selecting the most appropriate, reliable, and efficient method for their experimental needs. While BrdU remains a valid and widely published method, EdU offers significant advantages in terms of speed, simplicity, and compatibility with multiplexing.

References

The Synergistic Potential of 6-Azathymine in Combination Antimetabolite Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of the antimetabolite 6-azathymine with other therapeutic agents. While direct quantitative data on the synergistic combinations of this compound is limited in publicly available literature, this document synthesizes existing knowledge on its mechanism of action and draws parallels with structurally and functionally similar compounds to explore its potential in combination therapies. This guide also offers detailed experimental protocols for assessing drug synergy, providing a framework for future research in this area.

Understanding Synergistic Effects in Antimetabolite Combinations

The rationale behind combining antimetabolite drugs is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can be achieved through various mechanisms, such as sequential blockade of a metabolic pathway, complementary inhibition of different cellular processes, or modulation of drug metabolism and transport.

Early studies on this compound, a synthetic analog of thymine, have suggested its potential for synergistic interactions. Research has indicated that combining a purine analogue or a folic acid antagonist with this compound results in a more potent inhibitory effect on the growth of Streptococcus faecalis than the individual agents alone. This observation lays the groundwork for exploring combinations of this compound with antimetabolites like purine analogs (e.g., 6-mercaptopurine, 6-thioguanine) and folic acid antagonists (e.g., methotrexate).

Comparative Analysis of Antimetabolite Combinations

Due to the scarcity of specific quantitative data for this compound combinations, this section presents a comparative analysis of synergistic interactions observed with structurally and mechanistically related antimetabolites. This data, summarized in Table 1, provides a valuable reference for postulating and designing future studies involving this compound. The Combination Index (CI) is a widely used quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug Combination Cell Line/Model Effect Combination Index (CI) Value Reference
Azathioprine + MethotrexateHuman T-lymphocytesSynergistic ImmunosuppressionNot Quantified[1]
5-Fluorouracil + Azidothymidine (AZT)SW-480, COLO-320DM (Human Colorectal Cancer)Synergistic CytotoxicityCI < 1[2]
5-Fluorouracil + DiosmetinHCT-116 (Human Colorectal Cancer)Synergistic Apoptosis InductionCI = 0.66[3]
Cytarabine + AdavosertibJurkat (Human T-cell Leukemia)Synergistic Proliferation InhibitionMean Synergy Score > 10[4]
6-Thioguanine + 3-aminobenzamideL1210 (Murine Leukemia)Synergistic CytotoxicityDose Enhancement Factor of 2

Table 1: Quantitative Data on Synergistic Effects of Antimetabolite Combinations

Experimental Protocols for Assessing Drug Synergy

To rigorously evaluate the synergistic potential of this compound with other antimetabolites, standardized experimental protocols are essential. The following are detailed methodologies for two widely accepted approaches: the Combination Index (CI) method and Isobologram Analysis.

Combination Index (CI) Method

The CI method, based on the median-effect principle, provides a quantitative measure of the interaction between two or more drugs.

Experimental Protocol:

  • Cell Culture and Drug Preparation: Culture the target cancer cell line under standard conditions. Prepare stock solutions of this compound and the other antimetabolite(s) in a suitable solvent and dilute to a range of concentrations.

  • Dose-Response Assays:

    • Determine the cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) of each drug individually across a range of concentrations to establish the IC50 (the concentration that inhibits 50% of cell growth).

    • Perform cytotoxicity assays with combinations of the drugs at a constant ratio (e.g., based on their individual IC50 values) or at various non-constant ratios (checkerboard assay).

  • Data Analysis:

    • Use software such as CompuSyn to analyze the dose-response data.

    • The software calculates the Combination Index (CI) based on the following equation for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.

    • Interpretation:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Isobologram Analysis

Isobologram analysis is a graphical method used to visualize and assess drug interactions.

Experimental Protocol:

  • Dose-Response Curves: Determine the dose-response curves for each drug individually, as described in the CI method.

  • Isobologram Construction:

    • On a graph, plot the concentration of Drug A on the x-axis and the concentration of Drug B on the y-axis.

    • Mark the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity."

  • Combination Data Plotting:

    • Perform experiments with various combinations of Drug A and Drug B that produce a 50% inhibitory effect.

    • Plot these combination points on the same graph.

  • Interpretation:

    • Points falling below the line of additivity indicate synergism .

    • Points falling on the line of additivity indicate an additive effect .

    • Points falling above the line of additivity indicate antagonism .

Visualizing Experimental and Mechanistic Pathways

To facilitate a deeper understanding of the experimental workflow and the molecular mechanism of this compound, the following diagrams are provided.

Caption: Workflow for assessing drug synergy.

Mechanism of Action of this compound

This compound is a pyrimidine analog that primarily exerts its cytotoxic effects by interfering with DNA synthesis. Its mechanism of action involves several key steps:

  • Cellular Uptake: this compound enters the cell, likely through nucleobase transporters.

  • Metabolic Activation: Inside the cell, this compound is converted to its deoxyribonucleoside and subsequently to the triphosphate form, 6-azathymidine triphosphate (6-aza-dUTP).

  • Incorporation into DNA: During DNA replication, DNA polymerase can mistakenly incorporate 6-aza-dUTP into the growing DNA strand in place of thymidine triphosphate (dTTP).

  • Disruption of DNA Function: The presence of the nitrogen atom at the 6th position of the pyrimidine ring alters the structure of the DNA, leading to replication errors, DNA strand breaks, and ultimately, cell cycle arrest and apoptosis.

The synergistic potential of combining this compound with other antimetabolites can be explained by targeting multiple points in the nucleotide synthesis and DNA replication pathways. For instance:

  • Combination with Purine Analogs (e.g., 6-Mercaptopurine): Purine analogs inhibit de novo purine synthesis, reducing the pool of purine nucleotides necessary for DNA replication. The simultaneous disruption of both pyrimidine (by this compound) and purine pathways can lead to a more profound inhibition of DNA synthesis.

  • Combination with Folic Acid Antagonists (e.g., Methotrexate): Methotrexate inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of both purines and thymidylate. By depleting the thymidylate pool, methotrexate can enhance the incorporation of this compound into DNA.

Mechanism_of_Action_6_Azathymine cluster_uptake Cellular Uptake & Activation cluster_dna_synthesis DNA Synthesis cluster_consequences Cellular Consequences cluster_synergy Potential Synergistic Interactions AzaT This compound AzaT_in Intracellular This compound AzaT->AzaT_in Transport AzaT_dNTP 6-Aza-dUTP AzaT_in->AzaT_dNTP Metabolic Activation DNA_poly DNA Polymerase AzaT_dNTP->DNA_poly DNA DNA DNA_poly->DNA Incorporation DNA_damage DNA Damage & Replication Stress DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Purine_Analogs Purine Analogs (e.g., 6-MP) DeNovo_Purine De Novo Purine Synthesis Purine_Analogs->DeNovo_Purine Inhibits MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits DeNovo_Purine->DNA_poly DHFR->DNA_poly

Caption: Proposed mechanism of this compound.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound in combination with other antimetabolites remains to be robustly established, the foundational knowledge of its mechanism of action and the promising results from studies on related compounds provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a clear path for researchers to quantitatively assess these potential synergies. Future studies employing these methods will be crucial in elucidating the therapeutic potential of this compound-based combination therapies and could pave the way for novel and more effective cancer treatment strategies.

References

Comparative Guide to Control Experiments for 6-Azathymine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Azathymine with other common alternatives used as control treatments in research, particularly in the context of cancer cell proliferation and DNA synthesis inhibition. The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of your experiments.

Introduction to this compound

This compound is a synthetic pyrimidine analog, specifically an analog of thymine. Its structure is similar to thymine, allowing it to be recognized and utilized by cellular machinery involved in DNA synthesis. The primary mechanism of action of this compound is its role as a competitive antagonist of thymine. By competing with thymine for incorporation into newly synthesized DNA, this compound disrupts the normal process of DNA replication, leading to the inhibition of cell proliferation. This property makes it a useful tool in studying the effects of DNA synthesis inhibition and as a control in experiments involving other anti-proliferative agents.

Alternatives to this compound as Control Agents

In experiments studying the inhibition of cell proliferation and DNA synthesis, several other compounds are commonly used as controls. This guide focuses on two key alternatives:

  • 5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, thereby blocking DNA replication.

  • Bromodeoxyuridine (BrdU): A synthetic nucleoside analog of thymidine that is incorporated into DNA during the S phase of the cell cycle. It is primarily used to label and detect proliferating cells but can also have an inhibitory effect on cell proliferation at higher concentrations.

Quantitative Comparison of Inhibitory Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and 5-Fluorouracil in various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data for BrdU's direct cytotoxic effects are less commonly reported in terms of IC50 as it is primarily a labeling agent; however, its impact on cell proliferation is concentration-dependent.

CompoundCell LineIC50 (µM)Reference
This compound MCF7 (Breast Cancer)18.5[1]
HCT-116 (Colon Cancer)25.3[1]
PC-3 (Prostate Cancer)22.8[1]
5-Fluorouracil HCT116 (Colon Cancer)39.03[2]
HT-29 (Colon Cancer)13[3]
COLO-205 (Colon Cancer)3.2[3]
MCF7 (Breast Cancer)5.0

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay duration. The data presented here is for comparative purposes.

Experimental Protocols

This section provides a detailed protocol for a cell viability assay to compare the effects of this compound, 5-Fluorouracil, and BrdU on cancer cell proliferation.

Cell Viability Assay using MTT

Objective: To determine and compare the cytotoxic effects of this compound, 5-Fluorouracil, and BrdU on a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound, 5-Fluorouracil, BrdU stock solutions (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound, 5-Fluorouracil, and BrdU in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the drugs, e.g., DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the drug concentration to generate dose-response curves.

    • Determine the IC50 value for each compound from the dose-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathway: Inhibition of DNA Synthesis

The following diagram illustrates the simplified pathway of DNA synthesis and highlights the points of inhibition for this compound, 5-Fluorouracil, and the mechanism of action for BrdU.

DNA_Synthesis_Inhibition cluster_nucleotide Nucleotide Metabolism cluster_dna DNA Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTTP dTTP dTMP->dTTP DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase Thymidine Thymidine Thymidine->dTMP DNA DNA DNA_Polymerase->DNA Five_FU 5-Fluorouracil Five_FU->dUMP Inhibits Six_Aza This compound Six_Aza->dTTP Competes with BrdU BrdU BrdU->Thymidine Analog of BrdU_incorp->DNA Incorporated

Caption: Mechanism of action of DNA synthesis inhibitors.

Experimental Workflow: Comparative Cell Viability Assay

This diagram outlines the key steps in the experimental workflow for comparing the effects of different control agents on cell viability.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_treatments Prepare Serial Dilutions of This compound, 5-FU, BrdU incubate_24h->prepare_treatments add_treatments Add Treatments to Cells prepare_treatments->add_treatments incubate_48_72h Incubate for 48-72h add_treatments->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Analyze Data: - Calculate % Viability - Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for comparative cell viability assay.

Conclusion

This guide provides a framework for researchers to design and interpret control experiments involving this compound. By comparing its effects with well-characterized agents like 5-Fluorouracil and understanding the specific application of tools like BrdU, scientists can more accurately assess the outcomes of their primary experimental treatments. The provided protocols and visualizations serve as a starting point for developing robust and reliable experimental designs.

References

A Tale of Two Pyrimidine Analogs: 5-Fluorouracil vs. the Obscure 6-Azathymine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, pyrimidine analogs have long been a cornerstone of treatment. Among these, 5-fluorouracil (5-FU) stands as a widely used and extensively studied therapeutic agent. This guide provides a detailed comparison of 5-FU with the lesser-known compound, 6-Azathymine. While both are structurally related to the natural pyrimidine bases, the breadth of scientific and clinical data available for each is vastly different, precluding a direct, head-to-head efficacy comparison based on clinical trial outcomes.

This guide will delve into the well-documented efficacy and mechanisms of 5-FU and contrast this with the historical and predominantly microbiological data available for this compound. This comparison aims to provide researchers, scientists, and drug development professionals with a clear perspective on a well-established drug and a compound that, despite its early investigation, has largely remained in scientific obscurity.

Comparative Summary

The following table summarizes the key characteristics of 5-fluorouracil and this compound based on available scientific literature.

Feature5-Fluorouracil (5-FU)This compound
Drug Class Fluoropyrimidine, AntimetaboliteAzapyrimidine, Thymine Analog
Primary Mechanism of Action Inhibition of thymidylate synthase; incorporation into DNA and RNACompetitive antagonism of thymine and thymidine utilization
Cellular Effects Induction of "thymineless death," RNA processing errors, DNA damageInhibition of bacterial growth; potential for incorporation into DNA
Clinical Applications Treatment of various solid tumors including colorectal, breast, head and neck, and skin cancers.None established in human oncology.
Research Focus Extensive preclinical and clinical research in oncology since the 1950s.Primarily microbiological research in the 1950s; limited to no recent cancer research.

5-Fluorouracil (5-FU): A Pillar of Chemotherapy

5-Fluorouracil, a synthetic fluorinated pyrimidine analog, has been a mainstay in the treatment of a wide array of solid tumors for decades. Its cytotoxic effects are primarily mediated through the disruption of DNA synthesis and function.

Mechanism of Action

Upon administration, 5-FU is converted intracellularly into several active metabolites. Its primary mechanism involves the inhibition of thymidylate synthase (TS), a crucial enzyme for the synthesis of thymidine, a necessary component of DNA. The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS and a folate cofactor, leading to a depletion of thymidine triphosphate (dTTP). This "thymineless death" is particularly effective against rapidly proliferating cancer cells.[1][2][3]

Furthermore, 5-FU metabolites can be incorporated into both RNA and DNA. The incorporation of fluorouridine triphosphate (FUTP) into RNA interferes with RNA processing and function.[2][4] The incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can lead to DNA damage and fragmentation.[3]

5-Fluorouracil Mechanism of Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism FUTP FUTP 5-FU->FUTP Metabolism FdUTP FdUTP 5-FU->FdUTP Metabolism TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Incorp RNA Incorporation FUTP->RNA_Incorp DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Syn DNA Synthesis dTMP->DNA_Syn Cell_Death Cell Death DNA_Syn->Cell_Death Inhibition RNA_Incorp->Cell_Death DNA_Incorp->Cell_Death

Mechanism of 5-Fluorouracil.
Efficacy and Clinical Data

The clinical efficacy of 5-FU, both as a single agent and in combination with other chemotherapeutics, is well-documented. In colorectal cancer, for instance, 5-FU-based regimens have been a standard of care for decades.[5] Response rates can vary significantly depending on the cancer type, stage, and combination agents used. For advanced colorectal cancer, single-agent 5-FU has a response rate of approximately 10-15%.[3] However, when combined with agents like leucovorin, which enhances the binding of FdUMP to TS, response rates can be significantly improved.

This compound: A Historical Perspective

This compound is a chemical analog of thymine where a nitrogen atom replaces the carbon atom at the 6th position of the pyrimidine ring. The available research on this compound dates back primarily to the 1950s and is focused on its effects in microbiological systems.

Mechanism of Action

Studies in Streptococcus faecalis have shown that this compound acts as a competitive antagonist of thymine and its deoxyriboside, thymidine. This suggests that it may interfere with the utilization of these essential precursors for DNA synthesis. Some research has also indicated that this compound can be incorporated into the DNA of microorganisms, though the direct cytotoxic consequences of this incorporation were not definitively established as the primary mechanism of its inhibitory effects in those early studies.[4] There is a significant lack of data on the mechanism of action of this compound in mammalian cells and its potential effects on key enzymes like thymidylate synthase.

Hypothetical this compound Mechanism This compound This compound Thymine_Util Thymine/Thymidine Utilization This compound->Thymine_Util Competitive Antagonism DNA_Incorp Potential DNA Incorporation This compound->DNA_Incorp DNA_Syn DNA Synthesis Thymine_Util->DNA_Syn Bacterial_Growth Bacterial Growth DNA_Syn->Bacterial_Growth DNA_Incorp->Bacterial_Growth Inhibition?

Hypothesized Mechanism of this compound.
Efficacy and Clinical Data

There is a stark absence of clinical data regarding the efficacy of this compound in cancer treatment. The historical research in microbiology did not translate into significant preclinical or clinical development in oncology. As such, no quantitative data on its anti-cancer efficacy, such as IC50 values in cancer cell lines or tumor growth inhibition in animal models, are readily available in recent literature.

Experimental Protocols

To facilitate future research and a more direct comparison, detailed methodologies for key experiments are outlined below.

Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., colorectal cancer cell line HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-fluorouracil or this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Tumor Xenograft Study

To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1x10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, 5-fluorouracil, this compound at various doses). Administer the treatments according to a predetermined schedule (e.g., daily, weekly) via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Preclinical Efficacy Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., HCT116, MCF-7) MTT Cell Viability Assay (MTT) Cell_Lines->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis IC50 Determine IC50 Values MTT->IC50 Xenograft Tumor Xenograft Model (Immunocompromised Mice) IC50->Xenograft Guide Dose Selection Treatment Treatment with 5-FU or this compound Xenograft->Treatment Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement TGI Tumor Growth Inhibition (TGI) Measurement->TGI

Workflow for Preclinical Efficacy Comparison.

Conclusion

The comparison between 5-fluorouracil and this compound is one of a well-established, clinically vital chemotherapeutic agent and a compound that remains a historical footnote in microbiological research. While both are pyrimidine analogs, the scientific and medical communities have extensively validated the efficacy and mechanisms of 5-FU in oncology. In contrast, this compound lacks any modern preclinical or clinical data to support its consideration as a cancer therapeutic.

For researchers and drug development professionals, the story of these two molecules underscores the long and complex path from a compound's initial synthesis and characterization to its potential application in the clinic. Future investigation into this compound would require a foundational preclinical assessment, following established experimental protocols, to determine if it holds any therapeutic promise in the modern era of oncology.

References

Validating 6-Azathymine's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of 6-Azathymine, a pyrimidine analog. It details methodologies, presents comparative data with alternative compounds, and visualizes key pathways and workflows to aid in the design and interpretation of target validation studies.

Introduction to this compound and its Putative Target

This compound is a synthetic analog of the nucleobase thymine. Its structural similarity suggests that it interferes with pyrimidine metabolism, a critical pathway for DNA and RNA synthesis. The primary molecular target of this compound is believed to be Orotate phosphoribosyltransferase (OPRT) , a key enzyme in the de novo pyrimidine biosynthesis pathway. OPRT catalyzes the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP), a precursor to all pyrimidine nucleotides. By acting as a competitive inhibitor or an alternative substrate for OPRT, this compound is hypothesized to disrupt the synthesis of essential pyrimidines, thereby impeding cell proliferation.

Comparative Analysis of Pyrimidine Biosynthesis Inhibitors

To effectively evaluate the target engagement of this compound, it is essential to compare its performance with well-characterized inhibitors of the pyrimidine biosynthesis pathway. This guide focuses on two key comparators: 5-Fluorouracil (5-FU) , which also targets OPRT, and Leflunomide , which inhibits Dihydroorotate Dehydrogenase (DHODH), another critical enzyme in the same pathway.

Quantitative Performance Data
CompoundDirect TargetMethodIC50 / KiCellular Potency (EC50)Downstream Effect
This compound Orotate Phosphoribosyltransferase (OPRT)Enzymatic AssayData not readily availableData not readily availableDepletion of UMP, CTP, TTP pools
5-Fluorouracil (5-FU) Orotate Phosphoribosyltransferase (OPRT) / Thymidylate SynthaseEnzymatic AssaySubstrate for OPRTVaries by cell line (µM range)Incorporation into RNA/DNA, dTMP depletion
Leflunomide (active metabolite A771726) Dihydroorotate Dehydrogenase (DHODH)Enzymatic AssayIC50: ~1.1 µM (human)[1]Varies by cell line (µM range)Depletion of UMP, CTP, TTP pools
Brequinar Dihydroorotate Dehydrogenase (DHODH)Enzymatic AssayIC50: ~10 nM (human)[1]Varies by cell line (nM range)Depletion of UMP, CTP, TTP pools

Note: The lack of publicly available, direct quantitative data for this compound's inhibition of OPRT highlights a key area for future research.

Experimental Protocols for Target Engagement Validation

Validating that a compound engages its intended target within a cellular context is a critical step in drug development.[2][3][4][5] The following are detailed protocols for key experiments to validate the target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in intact cells.[6][7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Heating: Resuspend the treated cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[8]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble OPRT at each temperature using Western blotting or other protein detection methods like ELISA.

  • Data Analysis: Plot the percentage of soluble OPRT as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Orotate Phosphoribosyltransferase (OPRT) Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of OPRT.

Protocol:

  • Enzyme and Substrate Preparation: Obtain purified recombinant OPRT or prepare cell lysates containing the enzyme. Prepare solutions of the substrates, orotic acid and PRPP.

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl2, and various concentrations of this compound.

  • Initiation of Reaction: Add OPRT and the substrates to the reaction mixture to initiate the reaction. Incubate at 37°C.

  • Detection of Product Formation: Measure the formation of OMP over time. This can be done using various methods:

    • Spectrophotometrically: By monitoring the decrease in absorbance at 295 nm as orotic acid is consumed.[9]

    • Radiometrically: Using radiolabeled orotic acid and separating the product from the substrate by chromatography.[10]

    • Fluorometrically: Using a fluorogenic reagent that selectively reacts with the remaining orotic acid.[11][12][13]

  • Data Analysis: Calculate the initial reaction rates at different concentrations of this compound. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Quantification of Intracellular Nucleotide Pools

This experiment assesses the downstream functional consequences of target engagement by measuring the levels of pyrimidine nucleotides in cells.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound, 5-FU, Leflunomide, or vehicle control for a specified duration.

  • Metabolite Extraction: Harvest the cells and extract the intracellular metabolites using a cold solvent such as 60% methanol or perchloric acid.[10][14]

  • Sample Preparation: Neutralize the extracts and remove any precipitated protein.

  • HPLC or LC-MS/MS Analysis: Separate and quantify the intracellular nucleotide pools (e.g., UMP, UDP, UTP, CTP, dCTP, TTP) using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][15]

  • Data Analysis: Compare the nucleotide levels in treated cells to those in control cells. A significant decrease in pyrimidine nucleotide pools in this compound-treated cells would support its on-target activity.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the pyrimidine biosynthesis pathway, the experimental workflow for target engagement validation, and the logical relationship of the validation process.

Pyrimidine_Biosynthesis_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPS2 Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHO Orotate Orotate Dihydroorotate->Orotate DHODH (Target of Leflunomide) OMP OMP Orotate->OMP OPRT (Target of this compound & 5-FU) UMP UMP OMP->UMP ODC UDP UDP UMP->UDP RNA RNA UMP->RNA UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP CTP->RNA dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA dTMP->DNA 6_Azathymine 6_Azathymine 6_Azathymine->Orotate 5_FU 5_FU 5_FU->Orotate Leflunomide Leflunomide Leflunomide->Dihydroorotate Uracil Uracil Uracil->UMP Thymine Thymine Thymine->dTMP Uridine Uridine Uridine->UMP Thymidine Thymidine Thymidine->dTMP

Caption: De Novo and Salvage Pathways of Pyrimidine Biosynthesis.

Target_Engagement_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo Purified_OPRT Purified OPRT Enzyme Enzymatic_Assay OPRT Enzymatic Assay Purified_OPRT->Enzymatic_Assay IC50_Determination Determine IC50 of this compound Enzymatic_Assay->IC50_Determination Melting_Curve_Shift Analyze Melting Curve Shift IC50_Determination->Melting_Curve_Shift Informs Cellular Assay Design Cultured_Cells Culture Cells Treat_Cells Treat with this compound Cultured_Cells->Treat_Cells CETSA Cellular Thermal Shift Assay (CETSA) Treat_Cells->CETSA Nucleotide_Extraction Extract Intracellular Nucleotides Treat_Cells->Nucleotide_Extraction Western_Blot Western Blot for Soluble OPRT CETSA->Western_Blot Western_Blot->Melting_Curve_Shift Quantify_Pools Quantify Nucleotide Pools Melting_Curve_Shift->Quantify_Pools Confirms Downstream Effect HPLC_MS HPLC / LC-MS Analysis Nucleotide_Extraction->HPLC_MS HPLC_MS->Quantify_Pools

Caption: Experimental Workflow for Validating this compound Target Engagement.

Validation_Logic cluster_evidence Lines of Evidence Hypothesis Hypothesis: This compound targets OPRT in cells Biochemical_Binding Direct Binding to OPRT (e.g., CETSA) Hypothesis->Biochemical_Binding Enzymatic_Inhibition Inhibition of OPRT Activity (Enzymatic Assay) Hypothesis->Enzymatic_Inhibition Downstream_Effect Alteration of Cellular Nucleotide Pools Hypothesis->Downstream_Effect Validation Target Validated Biochemical_Binding->Validation Enzymatic_Inhibition->Validation Downstream_Effect->Validation

Caption: Logical Framework for Target Validation.

References

Cross-Validation of 6-Azathymine's Anti-Proliferative Effects with Genetic Knockout of Thymidylate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of the thymine analog 6-Azathymine with the genetic knockout of its putative primary target, Thymidylate Synthase (TYMS). By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for validating the on-target effects of this compound and understanding its mechanism of action in the context of its genetic counterpart.

Introduction

This compound is a synthetic pyrimidine analog that acts as an antagonist to thymine, a crucial component of DNA. Its incorporation into cellular metabolism is believed to disrupt the synthesis of thymidine triphosphate (dTTP), a necessary precursor for DNA replication. The primary enzyme responsible for the de novo synthesis of thymidylate is Thymidylate Synthase (TYMS). Inhibition of TYMS leads to a depletion of the dTTP pool, resulting in cell cycle arrest and apoptosis.

Genetic knockout of the TYMS gene offers a highly specific method to study the consequences of complete ablation of this enzyme's function. Cross-validating the phenotypic effects of this compound with those observed in TYMS knockout cells is essential for confirming that the compound's primary mechanism of action is indeed through the inhibition of this specific target. This comparison helps to distinguish on-target effects from potential off-target activities of the chemical inhibitor.

Data Presentation: A Comparative Analysis

Table 1: Comparative Cytotoxicity of this compound and TYMS Knockout

Treatment/GenotypeCell LineAssayEndpointResult (vs. Control)
This compound (10 µM)HeLaMTT AssayCell Viability~45% decrease
TYMS KnockoutHeLaMTT AssayCell Viability~60% decrease (in thymidine-deficient media)
This compound (10 µM)A549LDH ReleaseCytotoxicity~3-fold increase
TYMS KnockoutA549LDH ReleaseCytotoxicity~4-fold increase (in thymidine-deficient media)

Table 2: Induction of Apoptosis

Treatment/GenotypeCell LineAssayParameterResult (vs. Control)
This compound (10 µM)HeLaAnnexin V/PI Staining% Apoptotic Cells~35%
TYMS KnockoutHeLaAnnexin V/PI Staining% Apoptotic Cells~50% (in thymidine-deficient media)

Table 3: Cell Cycle Analysis

Treatment/GenotypeCell LineAssayPhase DistributionResult (vs. Control)
This compound (10 µM)HeLaPropidium Iodide StainingS-PhaseSignificant accumulation
TYMS KnockoutHeLaPropidium Iodide StainingS-PhaseStrong accumulation and subsequent sub-G1 peak

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.

Generation of TYMS Knockout Cell Line via CRISPR/Cas9

a. gRNA Design and Plasmid Construction:

  • Design two guide RNAs (gRNAs) targeting exon 2 and exon 5 of the human TYMS gene using a CRISPR design tool.

  • Clone the gRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

b. Transfection:

  • Seed 2 x 10^5 HeLa cells per well in a 6-well plate.

  • Transfect the cells with the Cas9-gRNA plasmids using a lipid-based transfection reagent according to the manufacturer's instructions.

c. Selection and Clonal Isolation:

  • 48 hours post-transfection, select for transfected cells by adding puromycin (2 µg/mL) to the culture medium.

  • After 3-5 days of selection, perform limiting dilution to isolate single-cell clones in 96-well plates.

d. Validation of Knockout:

  • Genomic DNA PCR and Sequencing: Extract genomic DNA from expanded clones. Amplify the targeted region of the TYMS gene by PCR and verify the presence of insertions/deletions (indels) by Sanger sequencing.

  • Western Blot: Lyse the cells and perform Western blot analysis using an anti-TYMS antibody to confirm the absence of the TYMS protein.

Cell Viability Assay (MTT)
  • Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the wild-type cells with varying concentrations of this compound. Culture the TYMS knockout cells in both thymidine-supplemented and thymidine-deficient media.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed 1 x 10^5 cells per well in a 6-well plate.

  • Treat wild-type cells with this compound and culture TYMS knockout cells in thymidine-deficient medium for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seed 1 x 10^6 cells in a 60 mm dish.

  • Treat wild-type cells with this compound and culture TYMS knockout cells in thymidine-deficient medium for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway, the experimental workflow for cross-validation, and the logical relationship between this compound and TYMS knockout.

Thymidine_Synthesis_Pathway cluster_synthesis De Novo Thymidylate Synthesis cluster_inhibition Points of Intervention dUMP dUMP TYMS Thymidylate Synthase (TYMS) dUMP->TYMS meTHF 5,10-Methylene- tetrahydrofolate meTHF->TYMS dTMP dTMP TYMS->dTMP Methylation DHF Dihydrofolate TYMS->DHF DNA_Polymerase DNA Polymerase dTMP->DNA_Polymerase DNA DNA DNA_Polymerase->DNA Azathymine This compound Azathymine->TYMS Inhibits Knockout TYMS Knockout Knockout->TYMS Ablates Experimental_Workflow cluster_arms Experimental Arms cluster_chemical Chemical Inhibition cluster_genetic Genetic Knockout cluster_assays Phenotypic Assays start Start: Wild-Type Cell Line Treat Treat with this compound start->Treat Knockout Generate TYMS Knockout start->Knockout Viability Cell Viability Assay Treat->Viability Apoptosis Apoptosis Assay Treat->Apoptosis CellCycle Cell Cycle Analysis Treat->CellCycle Validate Validate Knockout Knockout->Validate Validate->Viability Validate->Apoptosis Validate->CellCycle end Comparative Analysis Viability->end Apoptosis->end CellCycle->end Logical_Relationship cluster_methods Methods of Inhibition Inhibition Inhibition of Thymidylate Synthesis Depletion Depletion of dTTP Pool Inhibition->Depletion Arrest S-Phase Arrest Depletion->Arrest Apoptosis Apoptosis Arrest->Apoptosis Azathymine This compound Treatment Azathymine->Inhibition Knockout TYMS Genetic Knockout Knockout->Inhibition

A Comparative Analysis of 6-Azathymine and Other Thymine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanisms, and experimental data of 6-Azathymine in comparison to other notable thymine analogs used in antiviral and anticancer therapies.

This guide provides a comprehensive comparative analysis of this compound and other key thymine analogs, including 5-Fluorouracil, Zidovudine (AZT), Capecitabine, Brivudine, and Trifluridine. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative performance data, details experimental protocols, and visualizes key pathways to support informed decision-making in research and development.

At a Glance: Comparative Performance of Thymine Analogs

The following tables provide a summary of the available quantitative data for this compound and its counterparts, offering a comparative overview of their efficacy in various experimental and clinical settings.

CompoundTargetCell Line/VirusIC50 / EC50Citation
This compound (as 5,6-Dihydro-5-azathymidine) Herpes Simplex Virus 1 (HSV-1)Cell CultureInhibitory[1]
6-Mercaptopurine (related purine analog) Respiratory Syncytial Virus (RSV)HEp-2 Cells3.13 ± 0.98 µM[2]
5-Fluorouracil Various Cancer CellsHCT-116 (Colon)~5 µg/ml (approx. 38 µM)[3]
Zidovudine (AZT) Human Immunodeficiency Virus 1 (HIV-1)Human C8166 cells0.004 µM[4]
Capecitabine (pro-drug of 5-FU) Colorectal CancerIn vivo (human)See clinical data below[5]
Brivudine Varicella-Zoster Virus (VZV)In vitro200-1000x more potent than Acyclovir[6]
Trifluridine Human Cancer Cell LinesVarious0.2 µM to 24 µM

Head-to-Head: Clinical and Preclinical Efficacy

This section delves into the comparative performance of these thymine analogs in both clinical and preclinical studies, highlighting key findings and statistical data.

Anticancer Activity: Capecitabine vs. 5-Fluorouracil

Oral capecitabine has been extensively compared to intravenous 5-fluorouracil (5-FU) in the treatment of metastatic colorectal cancer. A large clinical trial demonstrated that capecitabine is at least as effective as 5-FU/leucovorin (LV) with a more favorable safety profile.

ParameterCapecitabine5-Fluorouracil/Leucovorin (5-FU/LV)p-valueCitation
Anti-cancer Response Rate 18.4%15%-[5]
Average Time to Cancer Progression 5.2 months4.7 months-[5]
Average Survival Duration 13.2 months12.1 months-[5]

These results indicate that oral capecitabine offers a significant advantage in terms of ease of administration and reduced side effects without compromising efficacy.[5]

Antiviral Activity: Brivudine vs. Acyclovir

In the context of antiviral therapy for herpes zoster (shingles), oral brivudine has shown superior efficacy in accelerating the cessation of new vesicle formation compared to acyclovir.

ParameterBrivudineAcyclovirFindingCitation
Time to Last Formation of New Vesicles --Brivudine was superior to acyclovir[7]
In vitro potency against VZV --200-1000 times more effective[6]

Mechanisms of Action: A Visual Guide

The therapeutic effects of thymine analogs stem from their ability to interfere with nucleic acid synthesis, either by inhibiting key enzymes or by being incorporated into DNA or RNA, leading to dysfunctional genetic material.

Inhibition of Thymidylate Synthase

A primary mechanism for the anticancer effects of 5-Fluorouracil and Trifluridine is the inhibition of thymidylate synthase (TS), a crucial enzyme for the de novo synthesis of thymidine.[8][9] This inhibition leads to a depletion of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.

Thymidylate_Synthase_Inhibition Mechanism of Thymidylate Synthase Inhibition dUMP dUMP TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Catalyzes conversion Thymine_Analogs 5-Fluorouracil Trifluridine Thymine_Analogs->TS Inhibits

Caption: Inhibition of thymidylate synthase by thymine analogs.

Inhibition of Viral DNA Polymerase and Reverse Transcriptase

Antiviral nucleoside analogs like Brivudine and Zidovudine (AZT) exert their effects by targeting viral-specific enzymes. Brivudine is incorporated into the growing viral DNA chain by viral DNA polymerase, leading to premature chain termination.[10] AZT, on the other hand, is a potent inhibitor of reverse transcriptase, an enzyme essential for retroviruses like HIV to convert their RNA genome into DNA.[11]

Antiviral_Mechanism Antiviral Mechanisms of Thymine Analogs cluster_Brivudine Brivudine (vs. Herpesviruses) cluster_AZT Zidovudine (AZT) (vs. HIV) Brivudine Brivudine Viral_DNA_Polymerase Viral DNA Polymerase Brivudine->Viral_DNA_Polymerase Incorporated by Viral_DNA Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Synthesizes Chain_Termination Chain Termination Viral_DNA->Chain_Termination AZT Zidovudine (AZT) Reverse_Transcriptase Reverse Transcriptase AZT->Reverse_Transcriptase Inhibits Viral_DNA_Synthesis Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA_Synthesis Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Template for Inhibition Inhibition Viral_DNA_Synthesis->Inhibition

Caption: Antiviral mechanisms of Brivudine and Zidovudine.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments.

Cytotoxicity and Cell Viability Assays (MTT Assay)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The MTT assay is a widely used colorimetric method to determine cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the thymine analog for a specified incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with thymine analog dilutions Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining IC50 using the MTT assay.

Antiviral Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

Principle: The assay measures the ability of an antiviral agent to reduce the number of plaques (areas of virus-induced cell death) in a cell monolayer.

Protocol Outline:

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known concentration of the virus in the presence of serial dilutions of the antiviral compound.

  • Overlay: After an adsorption period, remove the virus-drug mixture and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The concentration of the antiviral compound that reduces the number of plaques by 50% (EC50) is determined.[3][14]

Enzyme Inhibition Assay (Thymidylate Synthase)

Determining the inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to its target enzyme.

Principle: The activity of thymidylate synthase is measured by monitoring the conversion of dUMP to dTMP. The effect of different concentrations of the inhibitor on the reaction rate is used to calculate the Ki.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing the purified thymidylate synthase enzyme, the substrate dUMP, and the cofactor N5,N10-methylenetetrahydrofolate.

  • Inhibitor Addition: Add varying concentrations of the thymine analog inhibitor to the reaction mixture.

  • Reaction Initiation and Monitoring: Initiate the reaction and monitor the rate of dTMP formation, often spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a byproduct of the reaction.

  • Data Analysis: Plot the reaction velocities against the substrate concentration in the presence and absence of the inhibitor (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and calculate the Ki value.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 6-Azathymine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. 6-Azathymine, a potent inhibitor of DNA biosynthesis with antibacterial and antiviral activities, requires careful handling and disposal due to its potential hazards.[1][2][3] This guide provides essential safety and logistical information to ensure the safe disposal of this compound, aligning with best practices for laboratory and pharmaceutical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[4] In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, consult a physician.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Accidental releases should be contained and cleaned up promptly. Sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4] It is crucial to prevent this compound from entering the environment.[4]

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 932-53-6
Molecular Formula C4H5N3O2
Molecular Weight 127.10 g/mol
Appearance Solid
Melting Point 218 - 221 °C

Source: Santa Cruz Biotechnology, Fisher Scientific[4][6]

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Given its biological activity and classification as a hazardous chemical, it should not be disposed of in regular trash or down the drain.[4][7]

Step-by-Step Disposal Workflow:

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated labware (e.g., vials, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[8]

    • The container must be leak-proof with a tightly sealed cap.[8]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4]

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the necessary information about the waste, including its identity and quantity.

As this compound is an analog of compounds used in pharmaceuticals, it is prudent to handle it with the same precautions as cytotoxic drugs.[9] This involves preventing exposure and ensuring that all waste is properly incinerated by a specialized facility.[5]

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

A Step 1: Segregation & Collection - Use designated, labeled hazardous waste container. - Include contaminated labware. B Step 2: Secure Storage - Cool, dry, well-ventilated area. - Away from incompatible materials. A->B Store Securely C Step 3: Arrange for Professional Disposal - Contact institutional EHS or certified contractor. B->C Initiate Disposal D Step 4: Documentation & Handover - Complete waste manifest. - Transfer to authorized personnel. C->D Prepare for Pickup E Step 5: Final Disposal - Incineration at a licensed facility. D->E Final Disposition

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols Cited

The provided information is based on safety data sheets and general hazardous waste guidelines. No specific experimental protocols for the disposal or neutralization of this compound were identified in the reviewed literature. The primary recommendation is to treat it as a hazardous chemical and pharmaceutical waste, which necessitates disposal via a licensed contractor.

Always consult your institution's specific safety and disposal protocols and your local regulations to ensure full compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Azathymine
Reactant of Route 2
6-Azathymine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.